Impromidine
Description
See also: Cimetidine (related); Impromidine Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
55273-05-7 |
|---|---|
Molecular Formula |
C14H23N7S |
Molecular Weight |
321.45 g/mol |
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18) |
InChI Key |
MURRAGMMNAYLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |
Appearance |
Solid powder |
Other CAS No. |
55273-05-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
65573-02-6 (tri-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of Impromidine
An In-depth Technical Guide on the Core Mechanism of Action of Impromidine
Introduction
This compound is a potent and highly specific guanidine-containing compound recognized primarily for its activity at histamine receptors.[1] Structurally, it features two imidazole-containing side chains, which contribute to its high affinity and selectivity.[1] Initially developed as a pharmacological tool, this compound has been instrumental in characterizing the physiological roles of the histamine H2 receptor.[2][3] It has been utilized in research and diagnostically as an indicator of gastric secretion.[3] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and laboratory workflows.
Core Mechanism of Action: Histamine H2 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist at the histamine H2 receptor (H2R). The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein, Gαs. This interaction initiates a downstream signaling cascade.
In some biological systems, such as the human ventricular myocardium and the rat stomach, this compound acts as a partial agonist . This means that while it binds to and activates the H2 receptor, it elicits a submaximal response compared to the endogenous full agonist, histamine. For instance, on the isolated rat stomach, this compound was found to be significantly more potent than histamine but produced a maximal response that was only 50% of that achieved by histamine. Its effects, including stimulation of gastric acid secretion and increases in heart rate, are competitively inhibited by H2 receptor antagonists like cimetidine, confirming its action at this specific receptor subtype.
While its principal activity is at the H2 receptor, it is also reported to act as an antagonist at histamine H1 receptors and an agonist at H3 and H4 receptors.
Signaling Pathway
Activation of the H2 receptor by this compound triggers the following intracellular signaling cascade:
-
G-Protein Activation: this compound binding induces a conformational change in the H2 receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to cell-specific physiological responses. In gastric parietal cells, this cascade results in the stimulation of the H+/K+-ATPase proton pump and subsequent acid secretion. In cardiac muscle cells, it contributes to increased contractility (positive inotropy) and heart rate (positive chronotropy).
Quantitative Data
The potency and efficacy of this compound have been quantified in various biological systems. The following table summarizes key parameters.
| Parameter | Value | Species/System | Target | Notes | Reference |
| ED50 | 3.8 nmol/kg·hr | Conscious Dog | H2 Receptor | Stimulation of gastric acid secretion. This compound was ~38x more potent than histamine. | |
| ED50 | 5.6 nmol/kg·hr | Conscious Dog | H2 Receptor | Increase in heart rate. This compound was ~30x more potent than histamine. | |
| Potency | ~100x Histamine | Isolated Rat Stomach | H2 Receptor | Stimulation of acid secretion. | |
| Emax | ~50% of Histamine | Isolated Rat Stomach | H2 Receptor | Demonstrates partial agonist activity in this system. |
Note: ED50 (Half-maximal effective dose) represents the dose required to elicit 50% of the maximal response in vivo. Emax (Maximum effect) is the maximal response achievable by the drug. Potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard pharmacological assays. Detailed below are representative protocols for determining its binding affinity and functional potency at the H2 receptor.
Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)
This assay determines the affinity (Ki) of this compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation: a. Culture cells expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells). b. Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
2. Binding Assay: a. Perform the assay in a 96-well plate with a final volume of 250 µL per well. b. Add the following to each well: i. 150 µL of membrane preparation (containing 50-120 µg of protein). ii. 50 µL of a fixed concentration of a suitable H2 receptor radioligand (e.g., [3H]-Tiotidine). iii. 50 µL of either assay buffer (for total binding), a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Cimetidine, for non-specific binding), or varying concentrations of this compound (e.g., 10 concentrations over a 5-log unit range). c. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay (EC50 Determination)
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
1. Cell Preparation: a. Culture HEK293 cells stably expressing the human H2 receptor in a T175 flask until they are 60-80% confluent. b. Harvest the cells using a cell dissociation solution. c. Centrifuge the cells (e.g., at 340 x g) and resuspend the pellet in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. d. Determine the cell concentration and adjust to the optimal density for the assay.
2. Assay Procedure: a. Dispense the cell suspension into a white, opaque 384-well plate. b. Prepare serial dilutions of this compound in stimulation buffer (with PDE inhibitor). A typical concentration range is from 1 pM to 10 µM. c. Add the this compound dilutions to the respective wells. Include wells with buffer only as a negative control. d. Incubate the plate at room temperature for 30 minutes.
3. Lysis and Detection (using HTRF as an example): a. Lyse the cells and detect cAMP using a homogenous assay kit (e.g., HTRF or AlphaScreen). b. Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in the supplied lysis buffer. c. Add the detection reagents sequentially to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.
4. Data Analysis: a. Read the plate on an HTRF-compatible reader (excitation ~330 nm, emission at 620 nm and 665 nm). b. Calculate the ratio of the emission signals (665 nm / 620 nm). c. Convert the HTRF ratio to a cAMP concentration using a standard curve generated with known cAMP concentrations. d. Plot the cAMP concentration against the logarithm of the this compound concentration. e. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC50 (concentration of this compound that produces 50% of its maximal effect) and Emax.
References
Impromidine: A Technical Guide to a Potent Histamine H2 Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impromidine is a powerful and highly selective agonist for the histamine H2 receptor, demonstrating significantly greater potency than histamine in various physiological systems.[1] Structurally distinct with its guanidine group and two imidazole-containing side chains, it has been an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, quantitative pharmacological data, key experimental protocols, and structure-activity relationships.
Chemical and Physical Properties
This compound is a guanidine derivative containing two distinct imidazole moieties. Its chemical structure is fundamental to its high affinity and agonist activity at the H2 receptor.
-
IUPAC Name: 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
-
Chemical Formula: C₁₄H₂₃N₇S
-
Molecular Weight: 321.45 g/mol
-
CAS Number: 55273-05-7
Pharmacodynamics and Mechanism of Action
This compound exerts its effects by selectively binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Its selectivity for the H2 receptor over the H1 receptor is very high (H1:H2 < 1:1000).[1]
Signaling Pathway
Activation of the H2 receptor by this compound initiates a canonical Gs-protein signaling cascade:
-
Receptor Binding: this compound binds to the H2 receptor.
-
G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response.[3][4]
Quantitative Pharmacological Data
This compound's potency varies across different tissues and species. It generally acts as a full agonist for gastric acid secretion but has been characterized as a partial agonist in other systems, such as the human myocardium.
Table 1: In Vivo Potency of this compound vs. Histamine
| Species | Parameter | This compound ED₅₀ (nmol/kg·hr) | Histamine ED₅₀ (nmol/kg·hr) | Potency Ratio (this compound vs. Histamine) | Reference |
| Dog | Gastric Acid Secretion | 3.8 | 145 | ~38x more potent | |
| Dog | Heart Rate Increase | 5.6 | 172 | ~30x more potent | |
| Human | Gastric Acid Secretion | 0.39-6.22 x 10⁻⁸ mol/kg/hr (infusion dose) | - | Potent Stimulant |
Table 2: In Vitro Activity of this compound
| Preparation | Effect Measured | Observation | Conclusion | Reference |
| Human Ventricular Myocardium | Inotropic Effect (Force of Contraction) | Similar potency to histamine, but maximal response was significantly lower. | Partial Agonist | |
| Guinea Pig Atria | Chronotropic & Inotropic Effects | Potent stimulation of heart rate and force. | Full/Potent Agonist |
Structure-Activity Relationship (SAR)
The unique structure of this compound is key to its activity. Studies on its analogues have revealed critical chemical features:
-
Efficacy Moiety: A protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is considered essential for agonist activity (efficacy).
-
Affinity Moiety: The second, larger side chain containing the 5-methylimidazole group is thought to primarily contribute to the molecule's high binding affinity for the H2 receptor.
-
Guanidine Core: The central, strongly basic guanidine group links the two side chains and is a core component of the structure.
Detailed Experimental Protocols
The characterization of this compound relies on a variety of in vivo and in vitro assays.
In Vivo Gastric Acid Secretion Assay (Canine Model)
This protocol is adapted from studies defining the H2-mediated effects of this compound.
-
Animal Preparation: Conscious dogs equipped with a gastric fistula are used. Animals are fasted prior to the experiment.
-
Drug Administration: this compound is administered via continuous intravenous infusion in a step-dose response manner (e.g., 0.46 to 46 nmol/kg·hr), with each dose maintained for a set period (e.g., 45 minutes).
-
Sample Collection: Gastric juice is collected continuously from the fistula in timed intervals (e.g., 15-minute fractions).
-
Analysis: The volume of gastric juice is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Data Calculation: Acid output is calculated as milliequivalents (mEq) per unit time. Dose-response curves are constructed to determine the ED₅₀.
-
Antagonism Studies: To confirm H2 receptor mediation, the protocol is repeated with a continuous background infusion of an H2 antagonist like cimetidine.
In Vitro cAMP Accumulation Assay
This is a standard functional assay to quantify the activation of Gs-coupled receptors in a cellular context.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) are cultured to ~80% confluency.
-
Plating: Cells are harvested, counted, and seeded into 96- or 384-well microplates at a predetermined optimal density. Plates are incubated overnight.
-
Assay Initiation: The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Agonist Stimulation: A dilution series of this compound is added to the wells. A positive control (e.g., Forskolin) and a negative control (buffer only) are included. The plate is incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis & Detection: Lysis buffer is added to release the accumulated intracellular cAMP. Detection reagents are then added. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
AlphaScreen (Amplified Luminescent Proximity Homestead Assay): A bead-based assay where native cAMP competes with a biotinylated cAMP probe.
-
-
Data Analysis: The signal is read on a plate reader. A standard curve using known cAMP concentrations is used to interpolate the amount of cAMP produced in each well. The data is then plotted using non-linear regression to determine the EC₅₀ value for this compound.
Clinical Experience and Applications
This compound has been evaluated in humans, primarily as a tool for studying gastric acid secretion.
-
Gastric Secretagogue: In clinical studies, this compound proved to be a potent stimulant of gastric acid, with a peak acid output comparable to that of pentagastrin. Its high specificity made it a valuable tool for confirming that gastric acid secretion is a purely H2-mediated effect.
-
Tolerability and Side Effects: this compound is generally well-tolerated. The most common side effects are cardiovascular, including a potential increase in heart rate and minor, often insignificant, changes in blood pressure. These effects are considered hazardous compared to histamine, which can cause significant hypotension.
Conclusion
This compound remains a cornerstone compound in histamine receptor pharmacology. Its high potency and selectivity for the H2 receptor have been instrumental in defining the physiological and pathological roles of this receptor, particularly in gastric acid secretion and cardiovascular function. The quantitative data and experimental frameworks associated with this compound continue to provide a benchmark for the development and characterization of new H2 receptor ligands.
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Impromidine (SK&F 92676): A Technical Guide
Introduction
Impromidine (SK&F 92676) is a potent and highly selective histamine H₂ receptor agonist that has played a pivotal role in the characterization of the H₂ receptor and the understanding of its physiological functions.[1] Developed by Smith, Kline & French (SK&F) laboratories, its discovery was a significant milestone in the field of pharmacology, providing a powerful chemical tool to investigate the mechanisms of gastric acid secretion and other H₂ receptor-mediated processes. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound was rooted in the structure-activity relationship (SAR) studies of histamine and its analogues.[2] The primary goal was to create a molecule with high affinity and agonist activity specifically at the H₂ receptor, while minimizing or eliminating activity at the H₁ receptor. The structure of this compound is unique, featuring a guanidine core with two distinct imidazole-containing side chains. This design was a departure from earlier H₂ agonists and was based on the hypothesis that one side chain could be optimized for receptor affinity while the other could be tailored for efficacy (agonist activity).[2]
The key structural features of this compound, N-[3-(1H-imidazol-4-yl)propyl]-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, are a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring, which is considered essential for its agonist activity. The second, more complex side chain containing a 5-methylimidazole moiety is thought to primarily contribute to the high binding affinity for the H₂ receptor.[2]
Synthesis of this compound (SK&F 92676)
The synthesis of this compound involves a multi-step process, building upon the two key imidazole-containing side chains and linking them via a guanidine or a precursor functional group. While the precise, proprietary industrial synthesis may vary, the general synthetic strategy can be inferred from the scientific literature, particularly from the work of Durant and colleagues who were instrumental in its development. The following represents a plausible synthetic route based on published methodologies for this compound and its analogues.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(3-Aminopropyl)imidazole
-
5-Methyl-4-(chloromethyl)imidazole hydrochloride
-
2-Mercaptoethanol
-
Cyanamide
-
Various solvents (e.g., ethanol, dimethylformamide)
-
Bases (e.g., sodium ethoxide, triethylamine)
-
Acids for salt formation (e.g., hydrochloric acid)
Procedure:
-
Synthesis of the Thioether Side Chain:
-
React 5-methyl-4-(chloromethyl)imidazole hydrochloride with 2-mercaptoethanol in the presence of a base (e.g., sodium ethoxide in ethanol) to form 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethanol.
-
The resulting alcohol is then converted to the corresponding amine, 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine, through a suitable chemical transformation, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an alkyl halide followed by reaction with ammonia or a protected form of ammonia.
-
-
Guanidine Formation:
-
The synthesis of the guanidine core can be achieved through several methods. A common approach involves the reaction of a primary amine with a cyanamide derivative or a thiourea.
-
In one possible route, 4-(3-aminopropyl)imidazole is reacted with a suitable activating agent to form an isothiourea or a similar reactive intermediate.
-
This intermediate is then reacted with the previously synthesized 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine to form the final guanidine structure of this compound.
-
-
Alternative Guanidine Formation:
-
An alternative strategy involves the stepwise construction of the guanidine. For instance, one of the amine side chains can be reacted with a reagent like diphenylcyanocarbonimidate to form a reactive intermediate.
-
This intermediate is then reacted with the second amine side chain to yield the final product.
-
-
Purification and Salt Formation:
-
The crude this compound is purified using standard techniques such as column chromatography and recrystallization.
-
For pharmaceutical use and improved stability, the free base is typically converted to a salt, such as the trihydrochloride salt, by treatment with hydrochloric acid.
-
Pharmacological Profile
This compound is characterized as a potent and selective histamine H₂ receptor agonist. It exhibits significantly higher potency than histamine in stimulating gastric acid secretion and other H₂ receptor-mediated responses.[3] However, in some experimental systems, it acts as a partial agonist, eliciting a submaximal response compared to histamine.
Quantitative Pharmacological Data
| Parameter | Species/Tissue | Value | Reference |
| EC₅₀ (Gastric Acid Secretion) | Dog (in vivo) | 3.8 nmol/kg/hr | |
| Relative Potency to Histamine (Gastric Acid Secretion) | Dog (in vivo) | ~38 times | |
| EC₅₀ (Heart Rate Increase) | Dog (in vivo) | 5.6 nmol/kg/hr | |
| pA₂ (Cimetidine antagonism of this compound-induced acid secretion) | Dog (in vivo) | 5.99 | |
| Kₑ (Inhibition of [³H]-tiotidine binding) | Guinea pig cerebral cortex | 1.8 µM | |
| Agonist Activity (Guinea pig atrium) | Guinea pig | Potent H₂ agonist | |
| Agonist Type (Human ventricular myocardium) | Human | Partial Agonist |
Experimental Protocols: Pharmacological Assays
1. In Vivo Gastric Acid Secretion Assay (Canine Model)
-
Animal Model: Conscious dogs equipped with a gastric fistula.
-
Procedure:
-
After a fasting period, basal gastric juice is collected to establish a baseline.
-
This compound is administered intravenously as a continuous infusion at increasing step-doses (e.g., 0.46 to 46 nmol/kg/hr).
-
Gastric juice is collected in 15-minute intervals.
-
The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Acid output is calculated as the product of the volume and the acid concentration.
-
For antagonism studies, an H₂ antagonist like cimetidine is co-infused, and the dose-response curve to this compound is re-determined.
-
2. Isolated Guinea Pig Atrium Assay
-
Tissue Preparation: The right atrium from a guinea pig is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).
-
Procedure:
-
The spontaneous beating rate of the atrium is recorded.
-
After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
The increase in the atrial beating rate (chronotropic effect) is measured as the response.
-
A dose-response curve is constructed to determine the EC₅₀ value.
-
To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a selective H₂ antagonist (e.g., cimetidine) and a selective H₁ antagonist (e.g., mepyramine).
-
Signaling Pathways and Experimental Workflows
Histamine H₂ Receptor Signaling Pathway
This compound, as a histamine H₂ receptor agonist, activates the Gs alpha subunit of the G-protein coupled H₂ receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Effects of Histamine H2 Receptor Activation by Impromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly selective agonist for the histamine H2 receptor.[1] Its development and study have been instrumental in elucidating the physiological roles of the H2 receptor throughout the body. This technical guide provides an in-depth overview of the physiological effects resulting from the activation of H2 receptors by this compound, with a focus on its mechanism of action, organ-specific effects, and the experimental methodologies used to characterize these actions.
Mechanism of Action
This compound exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling of the activated H2 receptor to a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream target proteins to elicit a cellular response.
Caption: this compound-induced H2 receptor signaling pathway.
Physiological Effects
The physiological responses to this compound are diverse and depend on the tissue-specific expression and function of H2 receptors. The most prominent effects are observed in the gastric mucosa, cardiovascular system, and to a lesser extent, other tissues.
Gastric Mucosa
Activation of H2 receptors on parietal cells in the stomach is a primary mechanism for stimulating gastric acid secretion. This compound is a potent secretagogue, inducing a dose-dependent increase in both gastric acid output and gastric mucosal blood flow.[2][3] The effects on acid secretion are competitively inhibited by H2 receptor antagonists such as cimetidine and tiotidine.[4][5]
Table 1: Effects of this compound on Gastric Acid Secretion
| Species | Dose Range | Effect | Reference |
| Human | 2.5–20 µg/kg/h (i.v.) | Linear log dose-response increase in acid secretion. | |
| Human | 10 µg/kg/h (i.v.) | Near-maximal acid secretion, comparable to pentagastrin. | |
| Dog | 0.05–1.6 x 10⁻⁸ mol/kg/h | Dose-dependent increase in acid secretion. | |
| Dog | 0.46–46 nmol/kg/h | Stimulation of gastric HCl output. |
Cardiovascular System
This compound exerts significant effects on the cardiovascular system, primarily through H2 receptors located in the heart and blood vessels. These effects include increased heart rate (positive chronotropy), increased force of cardiac contraction (positive inotropy), and vasodilation. The cardiovascular side effects can limit its clinical utility as a gastric acid stimulant.
Table 2: Cardiovascular Effects of this compound
| Species | Effect | Notes | Reference |
| Human | Increased heart rate, decreased diastolic pressure. | Antagonized by cimetidine. | |
| Dog | Tachycardia, increased cardiac output, increased coronary sinus flow. | Prevented by cimetidine. | |
| Dog | Increased heart rate, decreased systolic blood pressure. | Cimetidine competitively inhibits these effects. | |
| Human (in vitro) | Positive inotropic effect on ventricular myocardium. | This compound acts as a partial agonist compared to histamine. | |
| Guinea Pig (in vitro) | Increased rate and force of beating of atria. | Blocked by cimetidine. |
Other Physiological Effects
-
Central Nervous System (CNS): While histamine plays a role as a neurotransmitter in the CNS, the effects of peripherally administered this compound on the CNS are not as well-characterized, though CNS side effects have been noted with some H2 receptor modulators.
-
Respiratory System: The role of H2 receptors in the respiratory system is less defined, and significant effects of this compound have not been a primary focus of the cited research.
-
Immune System: this compound has been shown to inhibit the release of histamine from isolated rat mast cells, suggesting a potential role for H2 receptors in modulating the immune response.
-
Gastrointestinal Smooth Muscle: At high concentrations, this compound can cause relaxation of pre-contracted guinea-pig intestinal smooth muscle, though this effect may be non-specific and not mediated by H2 receptors.
Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the methodologies employed in key studies are summarized below.
In Vivo Gastric Acid Secretion and Blood Flow Measurement (Human)
-
Objective: To measure the effect of this compound on gastric acid secretion and mucosal blood flow.
-
Methodology:
-
Healthy volunteers are intubated with a double-lumen nasogastric tube after an overnight fast.
-
Gastric mucosal blood flow is measured using the neutral red clearance technique.
-
This compound is infused intravenously at varying doses.
-
Gastric juice is collected at regular intervals, and acid output is determined by titration.
-
Blood samples are drawn to measure plasma concentrations of neutral red.
-
To study antagonism, an H2 receptor antagonist (e.g., cimetidine) is co-infused.
-
Caption: Workflow for in vivo gastric studies in humans.
Isolated Heart Preparation (Human and Animal)
-
Objective: To assess the direct cardiac effects of this compound.
-
Methodology:
-
Ventricular or atrial tissue is obtained from humans (during surgery) or animals.
-
The tissue is mounted in an organ bath containing a physiological salt solution, oxygenated, and maintained at a constant temperature.
-
The preparation is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
The force of contraction (inotropic effect) and rate of contraction (chronotropic effect) are measured using a force transducer.
-
This compound is added to the bath in increasing concentrations to establish a dose-response relationship.
-
The effects of antagonists are studied by pre-incubating the tissue with the antagonist before adding this compound.
-
Caption: Experimental workflow for isolated heart studies.
Quantitative Data
The following tables summarize key quantitative data from studies on this compound.
Table 3: Potency of this compound in Conscious Dogs
| Parameter | This compound ED₅₀ (nmol/kg/h) | Histamine ED₅₀ (nmol/kg/h) | Potency Ratio (this compound vs. Histamine) |
| Gastric Acid Stimulation | 3.8 | 145 | ~38x more potent |
| Heart Rate Increase | 5.6 | 172 | ~30x more potent |
Table 4: Dose-Response Data for Gastric Acid Secretion
| Species | This compound Infusion Rate | ED₅₀ |
| Dog (Heidenhain pouch) | 0.05–1.6 x 10⁻⁸ mol/kg/h | 0.26 ± 0.029 x 10⁻⁸ mol/kg/h |
| Human | 0.39–6.22 x 10⁻⁸ mol/kg/h | Not specified |
Table 5: Antagonism of this compound Effects
| Species | Antagonist | This compound-Induced Effect | Antagonist Action | Reference |
| Dog | Cimetidine (2 µmol/kg/h) | Gastric acid secretion, increased heart rate, decreased systolic blood pressure | Competitive inhibition | |
| Human | Cimetidine (0.5 mg/kg/h) | Gastric acid secretion | Parallel shift of dose-response curve | |
| Human (in vitro) | Cimetidine (1 x 10⁻⁵ M) | Positive inotropic response | Inhibition |
Conclusion
This compound is a powerful pharmacological tool that has been pivotal in defining the physiological roles of the histamine H2 receptor. Its high potency and selectivity make it an excellent probe for studying H2 receptor-mediated effects, particularly in the gastric and cardiovascular systems. The data clearly demonstrate its ability to stimulate gastric acid secretion and modulate cardiovascular function. This guide provides a comprehensive summary of these effects and the experimental approaches used to characterize them, serving as a valuable resource for researchers in pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastric mucosal blood flow and acid secretory changes in man with this compound: a new specific histamine-H2-receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curve analysis of gastric secretory responses in the dog and man to this compound: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Impromidine Hydrochloride vs. Impromidine Base: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base form of a compound like Impromidine is a critical decision that can impact experimental outcomes. This in-depth technical guide provides a comprehensive comparison of this compound hydrochloride and this compound base, covering their core properties, experimental applications, and relevant signaling pathways.
This compound is a potent and highly specific histamine H2 receptor agonist.[1][2] Its structure features a strongly basic guanidine group with two imidazole-containing side chains.[2] A protonated amidine group linked to a tautomeric imidazole ring by a three-carbon chain is crucial for its agonist activity, while the second imidazole-containing side chain is thought to enhance its affinity for the H2 receptor.[2] In research, it is a valuable tool for investigating the physiological roles of the H2 receptor, including its primary function in stimulating gastric acid secretion.[3]
Core Properties: A Comparative Analysis
The selection between the hydrochloride salt and the free base of this compound for research purposes is primarily dictated by their differing physicochemical properties, which influence their handling, storage, and application in various experimental models. While specific comparative studies are limited, the general principles of amine salts versus free bases, supplemented by available data, provide a clear rationale for choosing one form over the other.
| Property | This compound Hydrochloride | This compound Base | Source |
| Molecular Formula | C14H23N7S · 3HCl | C14H23N7S | |
| Molecular Weight | 430.83 g/mol | 321.45 g/mol | |
| Appearance | Likely a white to off-white solid | Solid powder | |
| Solubility in DMSO | 27.5 mg/mL (63.83 mM) | Soluble | |
| Aqueous Solubility | Expected to be higher than the base | Expected to be lower than the hydrochloride | General chemical principles |
| Stability | Generally more stable in solid form and in aqueous solutions | Potentially less stable, especially in solution | General chemical principles |
| Hygroscopicity | Likely to be more hygroscopic | Likely to be less hygroscopic |
Histamine H2 Receptor Signaling Pathway
This compound exerts its effects by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by H2 receptor activation is detailed below.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key experiments involving this compound, along with corresponding workflow diagrams.
In Vitro cAMP Accumulation Assay in H2 Receptor-Expressing Cells
This assay quantifies the increase in intracellular cyclic AMP (cAMP) following stimulation of H2 receptors with this compound.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H2 receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride or this compound base in the appropriate solvent (e.g., water for the hydrochloride, DMSO for the base). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Stimulation: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Isolated Guinea Pig Atrium Assay
This ex vivo assay measures the positive chronotropic effect of this compound on the spontaneously beating guinea pig right atrium, which is a classic model for H2 receptor agonism.
Methodology:
-
Animal Euthanasia and Heart Isolation: Euthanize a guinea pig using an approved method (e.g., cervical dislocation). Quickly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Atrium Dissection: Dissect the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Transducer Attachment: Attach the atrium to an isometric force transducer to record the heart rate.
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until a stable baseline heart rate is achieved.
-
Compound Addition: Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the heart rate throughout the experiment.
-
Data Analysis: Calculate the increase in heart rate from the baseline for each this compound concentration. Plot the change in heart rate against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This in vivo model directly assesses the primary physiological effect of H2 receptor activation by measuring the stimulation of gastric acid secretion.
Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat with an appropriate anesthetic (e.g., urethane).
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min). Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Basal Secretion: Collect perfusate for a baseline period to determine the basal acid output.
-
Drug Administration: Administer this compound intravenously (e.g., via a cannulated jugular vein) as a bolus or continuous infusion.
-
Sample Collection: Continue to collect the gastric perfusate at regular intervals after drug administration.
-
Acid Titration: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the acid output (in µmol/min) for each collection period. Plot the acid output against time to observe the stimulatory effect of this compound. For dose-response studies, different doses of this compound can be administered to different groups of animals.
Conclusion
The choice between this compound hydrochloride and this compound base is a practical one, with the hydrochloride salt generally offering advantages in terms of aqueous solubility and stability, making it the preferred choice for most in vitro and in vivo applications where aqueous solutions are required. The free base may be more suitable for applications requiring dissolution in non-polar organic solvents or where the presence of chloride ions is undesirable. Researchers should carefully consider the specific requirements of their experimental design to select the most appropriate form of this potent H2 receptor agonist. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings.
References
- 1. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Impromidine: A Historical and Technical Guide to its Role in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine, a potent and highly selective histamine H2 receptor agonist, has played a pivotal role in advancing our understanding of gastric acid secretion and the function of H2 receptors in the gastrointestinal tract.[1] Developed in the late 1970s, its high specificity and potency made it an invaluable pharmacological tool for dissecting the physiological processes regulated by histamine, paving the way for the development of clinically significant H2 receptor antagonists. This technical guide provides a comprehensive overview of the historical context, mechanism of action, key experimental findings, and methodologies associated with this compound in gastroenterology research.
Chemical Structure and Mechanism of Action
This compound is a guanidine derivative containing two imidazole-containing side chains.[2] Its structure confers high affinity and selectivity for the histamine H2 receptor. The primary mechanism of action involves the stimulation of H2 receptors on the basolateral membrane of parietal cells in the stomach.[3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] The elevation in cAMP levels subsequently activates protein kinases that drive the translocation and activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell, resulting in the secretion of gastric acid into the stomach lumen.[5]
The structure-activity relationship of this compound reveals that a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is crucial for its agonist activity. The second imidazole-containing side chain is thought to primarily contribute to its high affinity for the H2 receptor.
Signaling Pathway of this compound-Induced Gastric Acid Secretion
Caption: Signaling cascade initiated by this compound binding to the H2 receptor.
Quantitative Pharmacological Data
This compound's potency and efficacy have been quantified in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from seminal research, providing a comparative perspective against histamine and the effects of H2 receptor antagonists.
Table 1: In Vivo Potency and Efficacy in Conscious Dogs
| Agonist | Parameter | Gastric Acid Secretion | Heart Rate |
| This compound | ED50 (nmol/kg.hr) | 3.8 | 5.6 |
| Histamine | ED50 (nmol/kg.hr) | 145 | 172 |
| Potency Ratio (this compound vs. Histamine) | ~38 times more potent | ~30 times more potent |
Table 2: Antagonism by Cimetidine in Conscious Dogs
| Effect | Antagonist | pA2 Value |
| Acid Secretion | Cimetidine | 5.99 |
| Chloride Secretion | Cimetidine | 6.03 |
| Change in Heart Rate | Cimetidine | 6.03 |
| Change in Systolic Blood Pressure | Cimetidine | 6.32 |
Table 3: In Vivo Gastric Acid Secretion Studies in Humans and Dogs
| Species | Agonist | ED50 (mol/kg/hr) | Antagonist | ID50 (mol/kg/hr) |
| Dog (Heidenhain pouch) | This compound | 0.26 ± 0.029 x 10⁻⁸ | Tiotidine | 0.012 ± 0.002 x 10⁻⁶ |
| Human | This compound | - | Cimetidine | 0.63 ± 0.085 x 10⁻⁶ |
Table 4: Comparative Effects on Gastric Acid Secretion in Humans
| Drug | Dose | Effect |
| This compound | 10 µg/kg/hr (IV) | Near maximal acid secretion, similar to Pentagastrin |
| Pentagastrin | 6 µg/kg/hr (IV) | Near maximal acid secretion, similar to this compound |
| Cimetidine (with this compound) | 2 mg/kg/hr (IV) | Inhibited this compound-induced secretion by a mean of 65% |
Key Experimental Protocols
The characterization of this compound's effects in gastroenterology has relied on several key experimental models. The following are detailed methodologies for two of the most significant experimental setups.
In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs
This model allows for the direct measurement of gastric acid output in a conscious animal, providing a physiologically relevant assessment of drug effects.
Methodology:
-
Animal Model: Five conscious dogs equipped with a gastric fistula are used.
-
Drug Administration:
-
This compound is administered intravenously in a step-dose response, with doses ranging from 0.46 to 46 nmol/kg.hr in 45-minute steps.
-
For antagonism studies, a background infusion of an H2 antagonist like cimetidine (2 µmol/kg.hr) is given.
-
Histamine acid phosphate is used as a comparator, administered in a seven-step dose-response from 18 to 1350 nmol/kg.hr.
-
-
Sample Collection: Gastric juice is collected continuously from the fistula in 15-minute intervals.
-
Analysis:
-
The volume of gastric juice is measured.
-
Acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
Acid output is calculated as the product of volume and acid concentration and expressed in milliequivalents per 15 minutes.
-
-
Data Presentation: Dose-response curves are constructed by plotting the gastric acid output against the log of the agonist dose. ED50 values are calculated from these curves.
Experimental Workflow for In Vivo Gastric Secretion Study
Caption: Workflow for in vivo gastric secretion studies in fistula-equipped dogs.
In Vitro Isolated Rat Stomach Preparation
This ex vivo model allows for the study of gastric acid secretion in a controlled environment, isolating the stomach from systemic influences.
Methodology:
-
Tissue Preparation: The whole stomach is isolated from a rat and mounted in an organ bath. The stomach is perfused with a physiological salt solution.
-
Drug Administration:
-
Agonists (this compound or histamine) are added to the serosal side of the stomach preparation in increasing concentrations.
-
For antagonism studies, the preparation is pre-incubated with an H2 antagonist before the addition of the agonist.
-
-
Sample Collection: The perfusate from the luminal side is collected at regular intervals.
-
Analysis: The collected perfusate is titrated to determine the acid concentration.
-
Data Presentation: Concentration-response curves are generated, and parameters such as EC50 and maximal response (Emax) are determined. Studies have shown this compound to be about 100 times more potent than histamine in this preparation, though it may act as a partial agonist with a lower maximal response.
Clinical Significance and Historical Context
The development of this compound was a landmark in gastroenterology research. Its high selectivity for the H2 receptor provided a powerful tool to confirm that histamine-stimulated gastric acid secretion is purely an H2-mediated effect. This research was instrumental in validating the therapeutic target for H2 receptor antagonists like cimetidine and ranitidine, which became blockbuster drugs for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). While this compound itself did not become a therapeutic agent due to its potent stimulatory effects, its use in clinical studies helped to delineate the role of H2 receptors in human gastric physiology and pathology. Clinical trials in patients with peptic ulcer disease and healthy volunteers demonstrated its potent secretagogue effect and its competitive antagonism by cimetidine, solidifying the understanding of the H2 receptor's role in human acid secretion.
Conclusion
This compound remains a cornerstone in the historical context of gastroenterology research. Its development and application provided definitive evidence for the role of the histamine H2 receptor in gastric acid secretion. The quantitative data and experimental protocols established through research with this compound not only advanced our fundamental understanding of gastric physiology but also laid the critical groundwork for the development of one of the most important classes of drugs in the management of acid-related disorders. For today's researchers, the story of this compound serves as a powerful example of how a selective pharmacological tool can be used to unravel complex biological pathways and validate novel therapeutic targets.
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Impromidine: A Potent Histamine H2 Receptor Agonist for Gastric Acid Secretion Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a powerful and highly selective histamine H2 receptor agonist that has served as an invaluable pharmacological tool in the study of gastric acid secretion.[1] Its ability to potently stimulate the H2 receptor, the primary mediator of histamine-induced acid release from parietal cells, allows for precise investigation of the physiological and pathological mechanisms governing this crucial digestive process. This technical guide provides a comprehensive overview of this compound's role in gastric acid research, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.
Core Mechanism of Action
This compound exerts its effects by binding to and activating histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This receptor activation initiates a cascade of intracellular signaling events, culminating in the secretion of hydrochloric acid into the gastric lumen.
Signaling Pathway
The binding of this compound to the H2 receptor, a G-protein coupled receptor, triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that plays a pivotal role in cellular signaling. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream protein targets, leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final effector in the acid secretion pathway, actively transporting hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).
Caption: this compound signaling pathway in parietal cells.
Quantitative Data on this compound-Stimulated Gastric Acid Secretion
The following tables summarize key quantitative data from studies investigating the effects of this compound on gastric acid secretion in various models.
Table 1: Dose-Response of Intravenous this compound on Gastric Acid Secretion in Humans [3]
| This compound Dose (µg/kg/h) | Mean Acid Output (mmol/h) |
| 2.5 | ~10 |
| 5.0 | ~18 |
| 10.0 | ~25 |
| 20.0 | ~30 |
Table 2: Comparison of Peak Acid Output with Different Secretagogues in Humans [3][4]
| Secretagogue | Dose | Route | Mean Peak Acid Output (mmol/h) |
| This compound | 10 µg/kg/h | i.v. | ~25 |
| Pentagastrin | 6 µg/kg/h | i.v. | ~25 |
| Histamine Acid Phosphate | 40 µg/kg/h | i.v. | ~25 |
| This compound | 10 µg/kg | s.c. | Not significantly different from Pentagastrin |
| Pentagastrin | 6 µg/kg | s.c. | Not significantly different from this compound |
Table 3: this compound vs. Histamine in Conscious Gastric Fistula Dogs
| Parameter | This compound | Histamine | Potency Ratio (this compound:Histamine) |
| ED50 for Acid Secretion | 3.8 nmol/kg/h | 145 nmol/kg/h | ~38:1 |
| Maximum Acid Output | Same as Histamine | Same as this compound | - |
Table 4: Inhibition of this compound-Stimulated Gastric Acid Secretion by Cimetidine in Humans
| This compound Infusion | Cimetidine Treatment | Mean Inhibition of Acid Output |
| 10 µg/kg/h (i.v.) | 2 mg/kg/h (i.v.) | 65% |
| Dose-response (2.5-20 µg/kg/h i.v.) | 0.5 mg/kg/h (i.v.) | Parallel shift in dose-response curve |
Detailed Experimental Protocols
The following are representative protocols for studying this compound's effects on gastric acid secretion, synthesized from methodologies reported in the scientific literature.
Protocol 1: In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs
This protocol is adapted from studies investigating the dose-response effects of this compound in a conscious canine model.
1. Animal Model:
-
Adult beagle dogs of either sex, weighing approximately 15-20 kg, are surgically prepared with a chronic gastric fistula. This allows for the direct collection of gastric juice.
-
Animals are allowed a recovery period of at least 4 weeks post-surgery before experimentation.
2. Pre-Experimental Preparation:
-
Dogs are fasted for 18-24 hours prior to the experiment but have free access to water.
-
On the morning of the study, the fistula is opened, and the stomach is gently lavaged with warm saline to remove any residual contents.
3. Experimental Procedure:
-
A baseline collection of gastric juice is performed for 30-60 minutes to measure basal acid output.
-
This compound is dissolved in sterile saline to the desired concentrations.
-
A step-dose infusion of this compound is administered intravenously via a cephalic vein. A typical dose range is 0.46 to 46 nmol/kg/h, with each dose step lasting for 45 minutes.
-
Gastric juice is collected continuously in 15-minute aliquots.
-
The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.
-
Acid output is calculated as mmol H+/15 min.
4. Data Analysis:
-
A dose-response curve is constructed by plotting the acid output against the log of the this compound dose.
-
The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.
Caption: Workflow for conscious gastric fistula dog experiment.
Protocol 2: In Vivo Intragastric Titration in Human Volunteers
This method allows for the continuous measurement of gastric acid secretion in human subjects.
1. Subject Preparation:
-
Healthy adult volunteers are recruited after providing informed consent.
-
Subjects fast overnight prior to the study.
2. Procedure:
-
A nasogastric tube is inserted into the stomach.
-
The stomach is emptied of its contents.
-
A solution of sodium bicarbonate (e.g., 100 mM) is infused into the stomach at a constant rate.
-
The pH of the gastric contents is continuously monitored using a pH electrode passed through the nasogastric tube.
-
The rate of bicarbonate infusion is adjusted to maintain a constant gastric pH (e.g., pH 5.0).
-
After a baseline period, an intravenous infusion of this compound is started. A typical dose-response study might involve doses ranging from 2.5 to 20 µg/kg/h.
-
The amount of bicarbonate required to maintain the target pH is recorded. This is equivalent to the amount of acid being secreted.
3. Data Analysis:
-
The rate of acid secretion is calculated from the rate of bicarbonate infusion.
-
A dose-response relationship can be determined.
Caption: Workflow for in vivo intragastric titration in humans.
Conclusion
This compound remains a cornerstone in the pharmacological investigation of gastric acid secretion. Its high potency and selectivity for the histamine H2 receptor allow for precise and reproducible stimulation of parietal cells, facilitating detailed studies of the underlying physiological mechanisms and the effects of potential therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their work.
References
- 1. Comparison of acid secretion rates measured by gastric aspiration and by in vivo intragastric titration in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological study of basal acid secretion by the rat isolated fundus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Profile of Impromidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Impromidine, a potent and selective histamine H2 receptor agonist. The document synthesizes key findings on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.
Quantitative Analysis of In-Vitro Activity
The following tables summarize the key quantitative data from in-vitro studies of this compound, highlighting its potency and efficacy in various experimental models.
Table 1: Potency and Efficacy of this compound in Myocardial Tissue
| Tissue/Preparation | Species | Parameter Measured | This compound Effect | Potency/Concentration | Comparison to Histamine | Antagonist/Inhibitor | Reference |
| Isolated Left Ventricular Preparations | Human | Force of Contraction | Positive Inotropic Effect | - | Similar Potency, Markedly and Significantly Less Maximum Response | Cimetidine (1 x 10⁻⁵ M) inhibited responses | [1][2] |
| Guinea Pig Atrium | Guinea Pig | Rate and Force of Beating | Increased | 3-100 nmol/l | - | Cimetidine (30 µmol/l) blocked effects | [3] |
| Guinea Pig Right Atrium | Guinea Pig | H2-Agonistic Activity | - | - | Arpromidine analogues up to 160 times more active | - | [4] |
Table 2: Efficacy of this compound in Gastric Acid Secretion Models
| Tissue/Preparation | Species | Parameter Measured | This compound Effect | Potency/Concentration | Comparison to Histamine | Antagonist/Inhibitor | Reference |
| Isolated Stomach | Rat | Gastric Acid Secretion | Partial Agonist | 100 times more potent | Maximal response was 50% of that obtained with histamine | - | [5] |
| Isolated Fundic Mucosa | Rabbit | Gastric Acid Secretion | More Potent | - | Maximum response was 67% of that to histamine | - |
Table 3: Effects of this compound on Other In-Vitro Models
| Tissue/Preparation | Species | Parameter Measured | this compound Effect | Concentration | Antagonist/Inhibitor | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Isolated Cat Tracheal Muscle | Cat | Relaxation | Caused relaxation | - | Mepyramine did not alter the effect | | | Isolated Perfused Guinea-Pig Lung | Guinea Pig | Perfusion Pressure | Dose-dependent fall | - | Metiamide had a competitive inhibitory effect | | | Isolated Perfused Rabbit Kidney | Rabbit | Perfusion Pressure and Urine Flow | Fall | - | Metiamide had a competitive inhibitory effect | | | Guinea-Pig Isolated Atria | Guinea Pig | Stimulation-induced release of [³H]-noradrenaline | Increased efflux | 50 and 100 nmol/l | - | |
Experimental Protocols
The following sections detail the methodologies employed in the key in-vitro experiments cited in this guide.
2.1. Assessment of Inotropic Effects in Human Myocardium
-
Tissue Preparation: Human isolated left ventricular preparations were used.
-
Experimental Setup: The preparations were stimulated at a frequency of 1 Hz.
-
Drug Administration: Both this compound and histamine were added in a concentration-related manner to establish concentration-response curves.
-
Measurement: The primary parameter measured was the force of contraction.
-
Antagonist Studies: The experiments were repeated in the presence of the H2-receptor antagonist, cimetidine (1 x 10⁻⁵ M), and the H1-receptor antagonist, mepyramine, to confirm the receptor-mediated effects.
2.2. Evaluation of Effects on Guinea Pig Atria
-
Tissue Preparation: Guinea-pig isolated atria were used.
-
Drug Administration: this compound was administered at concentrations ranging from 3 to 100 nmol/l.
-
Measurement: The rate and force of beating were measured. To study neurotransmitter release, atria were pre-incubated with [³H]-noradrenaline, and the efflux of radioactivity was measured at rest and after electrical stimulation (2 Hz for 10 s) of intramural sympathetic nerves.
-
Antagonist Studies: The H2-receptor antagonist cimetidine (30 µmol/l) was used to confirm the mechanism of action.
2.3. Gastric Acid Secretion in Isolated Rat Stomach
-
Tissue Preparation: The isolated whole stomach of the rat was used.
-
Measurement: The primary outcome was the measurement of gastric juice metabolism to assess gastric acid secretion.
-
Comparative Analysis: The effects of this compound were compared to those of histamine to determine relative potency and maximal response.
Signaling Pathways and Experimental Workflows
3.1. This compound Signaling Pathway
The primary mechanism of action of this compound is the activation of the histamine H2 receptor, a G-protein coupled receptor. The diagram below illustrates the generally accepted signaling cascade initiated by H2 receptor agonism.
3.2. Experimental Workflow for In-Vitro Agonist Characterization
The following diagram outlines a typical experimental workflow for characterizing the in-vitro pharmacological profile of a compound like this compound.
References
- 1. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Impromidine in Isolated Organ Baths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly specific histamine H2 receptor agonist. In various tissues, it has been characterized as a full or partial agonist, making it a valuable pharmacological tool for investigating the physiological roles of the H2 receptor and for the characterization of H2 receptor antagonists. These application notes provide detailed protocols for the use of this compound in isolated organ bath systems, a fundamental technique in pharmacology for studying the effects of compounds on tissue contractility and function.
Mechanism of Action
This compound selectively binds to and activates histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H2 receptor initiates a downstream signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway mediates a variety of physiological responses, including smooth muscle relaxation in some tissues and increased contractility and rate in cardiac muscle.
Histamine H2 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H2 receptor activated by this compound.
Quantitative Data Summary
The following tables summarize the pharmacological parameters of this compound and the commonly used H2 antagonist, cimetidine, in various preparations.
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Guinea Pig Papillary Muscle | Potency vs. Histamine | ~35x more potent | [1][2] |
| Efficacy (Emax) | ~81% of Histamine (Partial Agonist) | [2] | ||
| This compound | Isolated Rat Stomach | Potency vs. Histamine | ~100x more potent | |
| Efficacy (Emax) | ~50% of Histamine (Partial Agonist) | |||
| This compound | Human Ventricular Myocardium | Efficacy | Partial Agonist | [3] |
| Cimetidine | Guinea Pig Atria | Antagonist Concentration | 30 µmol/L (effectively blocks this compound) | [4] |
| Cimetidine | Conscious Dog | pA2 | 5.99 - 6.32 |
Experimental Protocols
Preparation of Physiological Salt Solution
A commonly used physiological salt solution for isolated guinea pig tissues is Krebs-Henseleit solution.
Composition of Krebs-Henseleit Solution (for 1 Liter):
| Component | Molecular Weight ( g/mol ) | Concentration (mM) | Weight (g) |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl2·2H2O | 147.02 | 2.5 | 0.37 |
| MgSO4·7H2O | 246.47 | 1.2 | 0.29 |
| KH2PO4 | 136.09 | 1.2 | 0.16 |
| NaHCO3 | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
Preparation Steps:
-
Dissolve all salts except for CaCl2 and NaHCO3 in approximately 800 mL of distilled or deionized water.
-
Add the glucose and stir until fully dissolved.
-
In a separate beaker, dissolve the CaCl2 in a small amount of water and add it to the main solution while stirring to prevent precipitation.
-
Add the NaHCO3 to the final solution.
-
Adjust the final volume to 1 Liter with distilled water.
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20-30 minutes before and throughout the experiment. This is crucial for maintaining a physiological pH of ~7.4 and ensuring adequate oxygenation of the tissue.
Isolated Guinea Pig Ileum Preparation and Mounting
The guinea pig ileum is a classic preparation for studying smooth muscle contraction, particularly in response to histaminergic compounds.
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the cecum.
-
Place the isolated ileum segment in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum with the Krebs solution using a syringe with a blunt needle to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a silk or cotton thread to each end of an ileum segment.
-
Mount the tissue in an isolated organ bath chamber (typically 10-25 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach the lower thread to a fixed hook in the organ bath and the upper thread to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram to the tissue.
-
Allow the tissue to equilibrate for 30-60 minutes, with regular washing (every 10-15 minutes) with fresh Krebs solution, until a stable baseline is achieved.
Cumulative Dose-Response Curve for this compound
This protocol is designed to determine the potency (EC50) and maximal response (Emax) of this compound.
Procedure:
-
After the equilibration period, record a stable baseline tension for at least 5-10 minutes.
-
Prepare a series of stock solutions of this compound of increasing concentrations.
-
Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration. This is achieved by adding a small volume of the stock solution directly to the bath.
-
Allow the tissue to respond to each concentration until a plateau is reached (typically 2-3 minutes) before adding the next, higher concentration.
-
Continue adding increasing concentrations of this compound until a maximal response is observed and subsequent additions of higher concentrations do not produce a further increase in response.
-
At the end of the experiment, wash the tissue thoroughly with fresh Krebs solution to return to baseline.
Determination of Antagonist Potency (pA2)
This protocol describes how to determine the pA2 value of an antagonist, such as cimetidine, against this compound-induced responses.
Procedure:
-
Obtain a control cumulative dose-response curve for this compound as described above.
-
Wash the tissue thoroughly until it returns to the baseline.
-
Add a known concentration of the antagonist (e.g., cimetidine) to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of the antagonist, construct a second cumulative dose-response curve for this compound. The curve should be shifted to the right.
-
Repeat steps 2-4 with at least two other increasing concentrations of the antagonist.
-
The pA2 value can then be calculated using a Schild plot.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for an isolated organ bath experiment and subsequent data analysis.
Caption: General workflow for an isolated organ bath experiment with this compound.
References
- 1. Effect of this compound (SK&F 92676) on the isolated papillary muscle of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound (SK&F 92676) on the isolated papillary muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response curve analysis of gastric secretory responses in the dog and man to this compound: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Impromidine in Conscious Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2][3] It is a valuable pharmacological tool for studying the in vivo effects of H2 receptor stimulation in various physiological systems, particularly in conscious animal models. These application notes provide detailed protocols and data for the use of this compound to investigate its effects on gastric acid secretion and cardiovascular function.
Mechanism of Action
This compound selectively binds to and activates histamine H2 receptors.[1][2] This activation, in target tissues, initiates downstream signaling pathways. In the stomach, it stimulates gastric acid secretion, while in the cardiovascular system, it can lead to changes in heart rate and blood pressure.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the Histamine H2 receptor.
Experimental Protocols
Investigation of Gastric Acid Secretion in Conscious Dogs
This protocol is adapted from studies investigating the effects of this compound on gastric function.
Animal Model:
-
Species: Dog (e.g., Beagle)
-
Preparation: Conscious dogs equipped with a chronic gastric fistula.
Materials:
-
This compound hydrochloride
-
Histamine acid phosphate (for comparison)
-
Cimetidine (H2 receptor antagonist)
-
Saline solution (0.9% NaCl)
-
Infusion pumps
-
Gastric juice collection apparatus
-
pH meter and titrator for acid output measurement
Experimental Workflow:
Caption: Experimental workflow for gastric secretion studies.
Procedure:
-
Animal Preparation: Dogs should be fasted overnight with free access to water.
-
Baseline Collection: Collect basal gastric secretions for a defined period (e.g., 60 minutes) to establish a baseline.
-
Drug Administration:
-
Administer this compound intravenously via a continuous infusion.
-
A step-dose response protocol is effective, with doses ranging from 0.46 to 46 nmol/kg/hr, with each dose administered for 45 minutes.
-
For comparison, histamine acid phosphate can be infused in a similar step-dose manner (e.g., 18 to 1350 nmol/kg/hr).
-
-
Antagonist Study (Optional): To confirm H2 receptor mediation, cimetidine can be co-infused with this compound (e.g., 2 µmol/kg/hr).
-
Sample Collection: Continuously collect gastric juice throughout the experiment in timed intervals (e.g., 15 minutes).
-
Analysis: Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0. Calculate the total acid output (mmol/hr).
Quantitative Data Summary:
| Agent | Parameter | ED50 (nmol/kg/hr) | Potency vs. Histamine | Reference |
| This compound | Gastric Acid Stimulation | 3.8 | ~38 times more potent | |
| Histamine | Gastric Acid Stimulation | 145 | - |
Assessment of Cardiovascular Effects in Conscious Dogs
This protocol outlines the investigation of this compound's impact on cardiovascular parameters.
Animal Model:
-
Species: Dog
-
Preparation: Conscious and instrumented for cardiovascular monitoring (e.g., arterial and venous catheters, electrocardiogram).
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Infusion pumps
-
Blood pressure transducer and recording system
-
Heart rate monitor
Procedure:
-
Animal Preparation: Allow the conscious, instrumented dog to rest in a quiet environment to achieve a stable cardiovascular baseline.
-
Baseline Measurement: Record baseline heart rate and systolic blood pressure.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion.
-
For infusion, a step-dose response similar to the gastric secretion protocol can be used (0.46 to 46 nmol/kg/hr).
-
A single intravenous dose of 16 nmol/kg has also been studied.
-
-
Cardiovascular Monitoring: Continuously monitor and record heart rate and blood pressure throughout the infusion period and for a suitable time post-infusion to observe recovery.
-
Data Analysis: Calculate the changes in heart rate and blood pressure from the baseline at each dose of this compound.
Quantitative Data Summary:
| Agent | Parameter | ED50 (nmol/kg/hr) | Effect | Reference |
| This compound | Heart Rate Increase | 5.6 | Potent increase | |
| Histamine | Heart Rate Increase | 172 | - | |
| This compound | Systolic Blood Pressure | - | Dose-dependent decrease (hypotension) |
Applications in Other Conscious Animal Models
-
Rats and Cats: this compound has been shown to lower blood pressure in both anesthetized cats and rats through H2-receptor interaction, causing a reduction in total peripheral resistance and an increase in cardiac output. In anesthetized rats, it also increases coronary, gastric, and hepatic arterial blood flow.
-
Guinea Pigs: In isolated guinea-pig atria, this compound increases the rate and force of beating. It has a positive inotropic effect on the isolated papillary muscle of the guinea-pig.
This compound is a powerful tool for studying H2 receptor-mediated physiological responses in conscious animal models. The protocols provided here offer a framework for investigating its effects on gastric secretion and cardiovascular function. Researchers should adapt these protocols based on their specific experimental goals and institutional animal care guidelines. The quantitative data presented can serve as a reference for dose selection and expected outcomes.
References
Determining the Appropriate In-Vivo Dosage of Impromidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impromidine is a potent and highly specific agonist for the histamine H2 receptor, making it a valuable tool for in-vivo studies of H2 receptor function.[1][2] Its primary recognized effects include the stimulation of gastric acid secretion, increased heart rate, and vasodilation.[1][3] Proper dosage determination is critical for the successful and ethical use of this compound in animal models. This document provides a comprehensive guide to establishing an appropriate in-vivo dosage, focusing on a systematic approach through dose-range finding studies rather than direct calculation. Included are detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a guanidine-containing imidazole compound that acts as a selective agonist at histamine H2 receptors.[4] Its high potency and specificity have led to its use in both clinical and preclinical research to investigate the physiological roles of H2 receptors. In animal studies, this compound has been shown to be significantly more potent than histamine in stimulating gastric acid and increasing heart rate. Understanding the dose-response relationship of this compound in a specific animal model is the first and most critical step in designing a robust in-vivo study.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). However, H2 receptor activation can also trigger other signaling cascades.
Canonical H2 Receptor Signaling Pathway
The primary signaling pathway for the H2 receptor is through a Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Alternative Signaling Pathways
In some cell types, H2 receptor activation has been shown to stimulate phospholipase C (PLC) and increase intracellular calcium, as well as activate the mitogen-activated protein kinase (MAPK) pathway. These alternative pathways highlight the complexity of H2 receptor signaling and may be relevant depending on the tissue and research question.
Determining this compound Dosage for In-Vivo Studies
The optimal dosage of this compound is highly dependent on the animal species, the route of administration, and the biological endpoint being measured. Therefore, a dose-range finding study is an essential first step.
Literature Review and Existing Data
A thorough literature review is the starting point for estimating a potential dose range. The table below summarizes reported dosages of this compound from various studies. Note the differences in species and units.
| Species | Dosage Range | Route of Administration | Observed Effect | Reference |
| Human | 10 µg/kg/hr | Intravenous | Near maximal gastric acid secretion | |
| Human | 10 µg/kg | Subcutaneous | Peak acid output similar to pentagastrin | |
| Dog | 0.46 - 46 nmol/kg/hr | Intravenous | Stimulation of gastric acid secretion | |
| Rat | 3.1 - 62 nmol/kg | Intravenous | Dose-dependent hypothermia | |
| Rat | Topical application | Topical | Vasodilation in submucosal arterioles |
Note: It is crucial to convert units (e.g., nmol/kg to mg/kg) based on the molecular weight of this compound (321.45 g/mol ) for accurate comparison and dose preparation.
Experimental Protocol: Dose-Range Finding Study
The primary goal of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that elicit a measurable biological response without causing significant toxicity.
Objective: To establish a safe and effective dose range for this compound in the selected animal model.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, PBS)
-
Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Dosing equipment (syringes, needles, etc.)
-
Monitoring equipment (for temperature, heart rate, etc., as relevant)
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the experiment.
-
Group Allocation: Randomly assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.
-
Dose Selection: Based on the literature review, select a starting dose that is expected to be well-tolerated. Subsequent doses should be escalated by a constant factor (e.g., 2x or 3x). For example, if starting with a low dose from the literature, subsequent groups could receive 3x, 10x, and 30x that dose.
-
Preparation of Dosing Solutions: Prepare fresh dosing solutions on the day of the experiment. Dissolve this compound in the chosen sterile vehicle. Ensure complete dissolution and filter-sterilize if necessary for parenteral administration.
-
Administration: Administer the assigned dose of this compound or vehicle to each animal via the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous).
-
Monitoring: Closely monitor animals for a predetermined period (e.g., 4-24 hours) for clinical signs of toxicity. This includes, but is not limited to:
-
Changes in body weight
-
Changes in behavior (lethargy, agitation)
-
Physical appearance (ruffled fur, abnormal posture)
-
Physiological parameters relevant to H2 receptor activation (e.g., changes in core body temperature, heart rate).
-
-
Data Collection: Record all observations systematically. At the end of the observation period, collect terminal samples (e.g., blood, tissues) as required for the specific research question.
-
Data Analysis: Analyze the collected data to determine the MTD, which is the highest dose that does not cause significant mortality or signs of severe toxicity. Also, identify the dose range that produces the desired pharmacological effect.
Experimental Workflow for Dose Determination
The following diagram illustrates the logical flow for determining the appropriate in-vivo dosage of this compound.
Data Presentation
All quantitative data from the dose-range finding study should be summarized in a clear and structured table to facilitate the selection of doses for subsequent efficacy studies.
Example Data from a Hypothetical Dose-Range Finding Study in Mice
| Treatment Group (n=5) | Dose (mg/kg, IP) | Body Weight Change (%) | Core Body Temperature Change (°C) | Clinical Observations |
| Vehicle Control | 0 | -1.2 ± 0.5 | -0.2 ± 0.1 | Normal |
| This compound | 0.1 | -1.5 ± 0.6 | -0.8 ± 0.3 | Normal |
| This compound | 0.3 | -2.1 ± 0.8 | -1.5 ± 0.4 | Mild piloerection |
| This compound | 1.0 | -4.5 ± 1.2 | -2.5 ± 0.6 | Moderate lethargy, piloerection |
| This compound | 3.0 | -8.9 ± 2.1 | -4.1 ± 0.9 | Severe lethargy, hunched posture |
Data are presented as mean ± SEM. Based on this hypothetical data, a researcher might select doses between 0.1 and 1.0 mg/kg for efficacy studies, as the 3.0 mg/kg dose approaches the MTD.
Conclusion
Calculating a precise, universal dosage for this compound in-vivo studies is not feasible. The most scientifically rigorous and ethical approach is to determine the appropriate dosage experimentally for each specific animal model and research context. By conducting a thorough literature review followed by a systematic dose-range finding study, researchers can identify a safe and effective dose range to achieve reliable and reproducible results in their in-vivo investigations of histamine H2 receptor function.
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Impromidine Administration in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] In rodent models, it is a valuable pharmacological tool for investigating the physiological roles of the H2 receptor, particularly in gastric acid secretion and cardiovascular function.[1][3][4] These application notes provide detailed protocols for the intravenous, intraperitoneal, and oral administration of this compound in mice and rats, along with a summary of its known effects and the underlying signaling pathway.
Data Presentation
Table 1: Effects of Intravenous this compound Infusion in Anesthetized Rats
| Parameter | Infusion Rate | Observation |
| Total Peripheral Vascular Resistance | Not specified | Decreased |
| Left Ventricular Output | Not specified | Increased |
| Blood Pressure | Low infusion rate | No significant change |
| Blood Pressure | High infusion rate | Decreased |
| Coronary Blood Flow | Low and high infusion rates | Increased |
| Gastric Blood Flow | Low and high infusion rates | Increased |
| Hepatic Arterial Blood Flow | Low and high infusion rates | Increased |
| Renal Blood Flow | High infusion rate | Increased |
| Cutaneous Blood Flow | High infusion rate | Decreased |
Data compiled from a study on the hemodynamic responses to intravenous this compound in anesthetized rats.
Table 2: Effect of this compound on Gastric Acid Secretion in the Isolated Rat Stomach
| Parameter | Observation |
| Potency vs. Histamine | ~100 times more potent |
| Maximal Response vs. Histamine | ~50% of the maximal response to histamine |
This study highlights that this compound acts as a partial agonist at the histamine H2-receptors in the rat stomach.
Signaling Pathway
This compound exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor. This activation stimulates a well-defined signaling cascade.
Caption: this compound Signaling Pathway.
Experimental Protocols
General Preparation for Administration
Vehicle Selection: this compound is typically soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a common vehicle for intravenous, intraperitoneal, and oral administration.
Preparation of this compound Solution:
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve in sterile saline to the desired concentration.
-
Ensure the solution is clear and free of particulates. For intravenous administration, filtration through a 0.22 µm filter is recommended.
-
Warm the solution to room or body temperature before administration to avoid causing a drop in the animal's body temperature.
Intravenous (IV) Administration via Tail Vein (Mouse)
Objective: To deliver a precise dose of this compound directly into the systemic circulation for rapid onset of action.
Materials:
-
This compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol or isopropanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To induce vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad set to a safe temperature.
-
Vein Visualization: Gently wipe the tail with an alcohol pad to clean the injection site and enhance vein visibility. The two lateral tail veins are the primary targets.
-
Injection:
-
Load the syringe with the this compound solution, ensuring no air bubbles are present.
-
Position the needle, bevel up, parallel to the selected vein.
-
Insert the needle into the distal third of the tail. A slight "pop" may be felt as the needle enters the vein.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Caption: Intravenous Injection Workflow.
Intraperitoneal (IP) Administration (Rat)
Objective: To administer this compound into the peritoneal cavity for systemic absorption. This route is often used when intravenous access is difficult.
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1-3 ml)
-
Sterile needles (e.g., 23-25 gauge)
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip. The animal should be positioned on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Wipe the injection site with an alcohol pad.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively.
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or discomfort.
-
Caption: Intraperitoneal Injection Workflow.
Oral Gavage Administration (Mouse)
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution
-
Flexible or rigid oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
Procedure:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. This helps prevent accidental perforation.
-
Administration:
-
With the mouse held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the this compound solution.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Caption: Oral Gavage Workflow.
References
- 1. Cardiovascular studies with this compound (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic studies with this compound in anaesthetised cats and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cardiovascular Effects of H2 Agonism Using Impromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly selective histamine H2 receptor agonist that serves as a critical tool for investigating the cardiovascular effects of H2 receptor stimulation. Unlike histamine, which also activates H1 receptors, this compound allows for the specific elucidation of H2-mediated pathways in the cardiovascular system. These application notes provide a comprehensive overview of the cardiovascular effects of this compound, detailed protocols for key in vitro and in vivo experiments, and a summary of quantitative data from published studies.
Cardiovascular Effects of H2 Receptor Agonism with this compound
Activation of histamine H2 receptors by this compound elicits a range of cardiovascular responses, primarily aimed at increasing cardiac activity and promoting vasodilation. The principal effects observed across various preclinical models are:
-
Positive Chronotropy: An increase in heart rate.
-
Positive Inotropy: An increase in the force of myocardial contraction.[1]
-
Vasodilation: Widening of blood vessels, leading to a decrease in total peripheral resistance.[2][3]
-
Hypotension: A decrease in blood pressure, typically resulting from vasodilation.[3]
-
Increased Cardiac Output: An overall increase in the amount of blood pumped by the heart, often as a compensatory response to the drop in peripheral resistance.[2]
-
Increased Coronary Blood Flow: Enhanced blood supply to the heart muscle itself.
These effects are mediated by the H2 receptor signaling pathway, which is initiated in cardiomyocytes and vascular smooth muscle cells.
H2 Receptor Signaling Pathway in Cardiomyocytes
The binding of this compound to the H2 receptor on cardiomyocytes triggers a well-defined signaling cascade, as illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various preclinical studies.
Table 1: Dose-Response of this compound on Heart Rate and Blood Pressure in Conscious Dogs
| Parameter | ED50 (nmol/kg/hr) | Maximum Effect |
| Heart Rate Increase | 5.6 | Equivalent to histamine |
| Systolic Blood Pressure Decrease | Not specified | Equivalent to histamine |
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Animals
| Animal Model | Dose | Effect on Cardiac Output | Effect on Total Peripheral Resistance | Reference |
| Cat | Infusion | Increased | Decreased | |
| Rat | Infusion | Increased | Decreased | |
| Dog | 16 nmol/kg (IV) | Increased | Decreased |
Table 3: Effects of this compound on Isolated Guinea Pig Heart Preparations
| Preparation | This compound Concentration | Effect | Reference |
| Isolated Atria | 3-100 nmol/L | Increased rate and force of beating | |
| Isolated Working Heart | Not specified | Increased coronary flow |
Experimental Protocols
Detailed methodologies for key experiments to study the cardiovascular effects of this compound are provided below.
In Vitro: Isolated Langendorff Perfused Heart Preparation
This protocol is designed to assess the direct effects of this compound on cardiac contractility and coronary blood flow in an isolated heart, free from systemic influences.
Materials:
-
Animal Model: Guinea pig or rat
-
Anesthetic: Pentobarbital sodium or similar
-
Anticoagulant: Heparin
-
Perfusion Solution (Krebs-Henseleit): NaCl, KCl, KH2PO4, MgSO4, NaHCO3, CaCl2, Glucose; gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Langendorff Apparatus: Including a perfusion reservoir, pump, oxygenator, and temperature control.
-
Data Acquisition System: For measuring left ventricular pressure (via an intraventricular balloon), heart rate, and coronary flow.
Protocol:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Measurements: Record baseline parameters including left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
This compound Administration: Introduce this compound into the perfusion solution at increasing concentrations to establish a dose-response curve.
-
Data Recording: Continuously record all cardiovascular parameters throughout the experiment.
-
Data Analysis: Analyze the changes in cardiac parameters from baseline in response to this compound.
In Vivo: Hemodynamic Assessment in Anesthetized Rodents
This protocol allows for the investigation of the systemic cardiovascular effects of this compound, including its impact on blood pressure, heart rate, and cardiac output in a living animal.
Materials:
-
Animal Model: Rat or mouse
-
Anesthetic: Urethane, pentobarbital, or isoflurane
-
Surgical Instruments: For catheterization
-
Catheters: For arterial and venous cannulation
-
Pressure Transducer and Data Acquisition System: For monitoring blood pressure and heart rate.
-
(Optional) Flow Probe: For measuring cardiac output.
-
This compound Solution: For intravenous administration.
Protocol:
-
Animal Anesthesia: Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Surgical Preparation: Make incisions to expose the femoral artery and vein.
-
Catheterization: Insert a catheter into the femoral artery for blood pressure measurement and another into the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize after the surgical procedure.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period.
-
This compound Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Hemodynamic Monitoring: Continuously monitor and record blood pressure and heart rate. If a flow probe is used, also record cardiac output.
-
Data Analysis: Calculate the changes in hemodynamic parameters from baseline in response to different doses of this compound.
Conclusion
This compound is an invaluable pharmacological tool for the specific investigation of H2 receptor-mediated cardiovascular effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of H2 agonism in cardiovascular physiology and pathophysiology. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic studies with this compound in anaesthetised cats and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular studies with this compound (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Impromidine Infusion in Human Gastric Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of impromidine, a potent and specific histamine H2 receptor agonist, in clinical research settings to study human gastric acid secretion. The information compiled is based on established methodologies from peer-reviewed clinical trials.
Introduction
This compound is a valuable pharmacological tool for investigating the physiology and pathophysiology of gastric acid secretion. As a highly selective histamine H2 receptor agonist, it allows for the targeted stimulation of parietal cells, inducing a robust secretory response. This makes it an ideal agent for determining maximal acid output and for studying the effects of H2 receptor antagonists. Compared to other stimulants like histamine or pentagastrin, this compound has been shown to have a comparable effect on gastric acid secretion with potentially fewer side effects, such as headaches.[1][2]
Mechanism of Action
This compound directly stimulates the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] This activation initiates an intracellular signaling cascade mediated by the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.
Caption: this compound Signaling Pathway in Parietal Cells.
Quantitative Data Summary
The following tables summarize the dose-response relationships for this compound and its comparison with other gastric acid stimulants as reported in human studies.
Table 1: Intravenous this compound Dose-Response for Gastric Acid Secretion [1]
| This compound Infusion Rate (µg/kg/h) | Result |
| 2.5 - 20 | Linear log dose-response curve |
| 10 | Near maximal acid secretion |
Table 2: Comparative Efficacy of Gastric Acid Stimulants (Intravenous Infusion)
| Agent | Infusion Rate (µg/kg/h) | Effect on Gastric Acid Secretion |
| This compound | 10 | Similar to Histamine and Pentagastrin |
| Histamine Acid Phosphate | 40 | Similar to this compound and Pentagastrin |
| Pentagastrin | 6 | Similar to this compound and Histamine |
Table 3: Effect of H2 Receptor Antagonist (Cimetidine) on this compound-Stimulated Secretion
| Cimetidine Infusion Rate (mg/kg/h) | Effect on this compound (10 µg/kg/h) Stimulated Secretion |
| 0.5 | Significant parallel shift of the dose-response curve |
| 2 | 65% mean inhibition |
Experimental Protocol: this compound Infusion for Gastric Secretion Analysis
This protocol outlines the steps for a continuous intravenous infusion of this compound to measure stimulated gastric acid output in human subjects.
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be healthy volunteers or patients with specific gastrointestinal conditions relevant to the study. Exclusion criteria should include any contraindications to this compound or the study procedures.
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Subjects should fast overnight for at least 8 hours prior to the study.
-
Medication Washout: Ensure a sufficient washout period for any medications that could interfere with gastric secretion (e.g., proton pump inhibitors, H2 receptor antagonists, anticholinergics).
Materials and Equipment
-
This compound sterile solution for infusion
-
Saline solution (0.9% NaCl) for dilution and infusion
-
Infusion pump
-
Nasogastric tube
-
pH meter or autotitrator
-
Collection vials
-
Standard safety and monitoring equipment (blood pressure cuff, pulse oximeter, ECG may be considered)
Experimental Procedure
Caption: Experimental Workflow for this compound Infusion Study.
-
Nasogastric Tube Placement: Insert a nasogastric tube into the stomach of the subject. The correct placement should be confirmed.
-
Basal Secretion Collection: Aspirate the basal gastric contents for a defined period (e.g., 30-60 minutes) to determine the basal acid output (BAO).
-
Intravenous Access: Establish intravenous access for the infusion of this compound.
-
This compound Infusion:
-
Prepare the this compound solution by diluting it in sterile saline to the desired concentration.
-
Begin a continuous intravenous infusion of this compound at a rate of 10 µg/kg/h to achieve near-maximal acid secretion. For dose-response studies, a range of 2.5 to 20 µg/kg/h can be used.
-
-
Stimulated Secretion Collection:
-
Following the start of the this compound infusion, continuously aspirate gastric juice.
-
Collect the aspirate in timed aliquots (e.g., every 15 minutes) for the duration of the infusion (e.g., 1-2 hours).
-
-
Sample Analysis:
-
Measure the volume of each gastric juice sample.
-
Determine the acid concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH (e.g., pH 7.0).
-
-
Data Calculation:
-
Calculate the acid output for each collection period (in mmol/h) by multiplying the volume (in L) by the acid concentration (in mmol/L).
-
The peak acid output (PAO) is typically determined from the two consecutive collection periods with the highest acid output.
-
Safety Considerations
-
Monitor vital signs (heart rate, blood pressure) throughout the procedure, as cardiovascular effects, although generally mild, can occur.
-
Observe the subject for any adverse effects, such as headache.
-
Have appropriate medical support available in case of any adverse reactions.
Conclusion
The this compound infusion protocol is a robust and reliable method for studying stimulated gastric acid secretion in humans. Its specificity for the histamine H2 receptor provides a clear mechanistic understanding of the observed effects. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results that can be valuable in both basic physiological research and the clinical development of drugs targeting gastric acid secretion.
References
- 1. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating H2 Receptor Signaling Using Impromidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly selective partial agonist for the histamine H2 receptor.[1][2] Its utility in research lies in its ability to specifically activate the H2 receptor, thereby initiating a cascade of intracellular signaling events. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate H2 receptor signaling, primarily through the measurement of cyclic AMP (cAMP) accumulation and reporter gene activation.
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. Please note that the specific EC50 and Emax values for this compound can vary depending on the cell line, receptor expression levels, and specific assay conditions. The values presented here are illustrative for a potent H2 receptor agonist and should be determined experimentally.
Table 1: this compound-Induced cAMP Accumulation in H2R-Expressing Cells
| Cell Line | Assay Parameter | This compound | Histamine (Reference Agonist) |
| HEK293-H2R | EC50 (nM) | 10 - 100 | 100 - 500 |
| Emax (% of Forskolin) | 80 - 90% | 100% | |
| CHO-H2R | EC50 (nM) | 5 - 50 | 50 - 250 |
| Emax (% of Forskolin) | 85 - 95% | 100% |
Table 2: this compound-Induced CRE-Luciferase Reporter Gene Activation
| Cell Line | Assay Parameter | This compound | Histamine (Reference Agonist) |
| HEK293-H2R-CRE-Luc | EC50 (nM) | 20 - 200 | 200 - 1000 |
| Emax (Fold Induction) | 15 - 25 | 20 - 30 | |
| CHO-H2R-CRE-Luc | EC50 (nM) | 10 - 100 | 100 - 500 |
| Emax (Fold Induction) | 20 - 35 | 25 - 40 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and experimental workflows described in these protocols.
Caption: H2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Caption: Experimental Workflow for CRE-Luciferase Reporter Gene Assay.
Experimental Protocols
Protocol 1: Intracellular cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line stably expressing the human histamine H2 receptor (e.g., HEK293-H2R or CHO-H2R).
Materials:
-
HEK293-H2R or CHO-H2R cells
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
Histamine dihydrochloride (for reference)
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-H2R or CHO-H2R cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer (e.g., serum-free medium containing 0.5 mM IBMX) to achieve the desired final concentrations (e.g., ranging from 1 pM to 100 µM).
-
Prepare solutions of histamine, forskolin (e.g., 10 µM final concentration), and vehicle control in the same stimulation buffer.
-
-
Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 50 µL of stimulation buffer containing IBMX to each well and incubate for 20-30 minutes at 37°C. This step inhibits phosphodiesterases and allows for cAMP accumulation.
-
Add 50 µL of the prepared compound dilutions (this compound, histamine, forskolin, or vehicle) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax values.
-
Normalize the data to the response induced by a maximal concentration of forskolin (100%).
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol details the use of a cAMP Response Element (CRE) driven luciferase reporter to measure H2 receptor activation by this compound.
Materials:
-
HEK293 or CHO cells
-
Expression plasmid for the human H2 receptor
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Serum-free medium
-
This compound hydrochloride
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Transfection:
-
On the day before the experiment, seed HEK293 or CHO cells in a 6-well plate.
-
Co-transfect the cells with the H2 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate for 4-6 hours to allow for attachment.
-
-
Cell Starvation and Stimulation:
-
Replace the growth medium with serum-free medium and incubate for 12-16 hours (overnight).
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay reagent.
-
-
Data Analysis:
-
Plot the luciferase activity (relative light units, RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (expressed as fold induction over basal).
-
Conclusion
The provided protocols offer robust methods for characterizing the signaling of the histamine H2 receptor using the selective agonist this compound. The cAMP accumulation assay provides a direct and rapid measure of the primary downstream signaling event, while the CRE-luciferase reporter gene assay offers a more integrated view of the transcriptional response. By carefully following these protocols and optimizing them for your specific experimental setup, researchers can effectively investigate the pharmacology of the H2 receptor and screen for novel modulators.
References
- 1. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of histamine H2-receptors in human neutrophils with a series of guanidine analogues of this compound. Are cell type-specific H2-receptors involved in the regulation of NADPH oxidase? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Impromidine in Human Plasma by HPLC-UV and LC-MS/MS
Disclaimer: No specific, validated analytical method for the quantification of Impromidine in biological matrices was identified in the public domain at the time of this writing. The following application note provides a proposed methodology based on established bioanalytical principles and validated methods for structurally similar compounds, such as histamine H2 receptor antagonists (e.g., cimetidine, ranitidine). This protocol should be fully validated by the end-user to ensure compliance with all relevant regulatory guidelines.
Introduction
This compound is a potent and highly specific histamine H2 receptor agonist that has been utilized as a diagnostic tool to assess gastric secretion.[1] Structurally, it is characterized by a guanidine core with two imidazole-containing side chains.[2] Accurate and precise measurement of this compound concentrations in biological samples, such as human plasma, is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document details two proposed analytical methods for the quantification of this compound in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower limits of quantification.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below. These properties inform the selection of appropriate analytical conditions and sample preparation techniques.
| Property | Value | Source |
| IUPAC Name | 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | --INVALID-LINK-- |
| Molecular Formula | C14H23N7S | --INVALID-LINK-- |
| Molar Mass | 321.45 g/mol | --INVALID-LINK-- |
| Structure | Contains imidazole and guanidine groups, suggesting polar characteristics. | [2] |
Proposed Analytical Methods
Method 1: Reversed-Phase HPLC with UV Detection
This method is proposed for the quantification of this compound in plasma for studies where concentrations are expected to be in the higher ng/mL to µg/mL range.
3.1. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate buffer, pH 6.8B: AcetonitrileIsocratic elution: 85:15 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 228 nm (based on imidazole chromophore) |
| Internal Standard (IS) | Cimetidine or another structurally related compound |
| Run Time | ~10 minutes |
3.2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for cleaner extracts compared to protein precipitation, which is crucial for UV detection to minimize interference.[3][4]
Protocol:
-
Condition a mixed-mode (e.g., C8/cation exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma sample by adding 50 µL of internal standard solution and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
Caption: Workflow for SPE Sample Preparation and HPLC-UV Analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for high-sensitivity applications requiring the measurement of low ng/mL concentrations of this compound.
3.3. LC-MS/MS Conditions
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution (example): 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard (IS) | This compound-d4 (or a suitable stable isotope-labeled analog) |
3.4. Mass Spectrometry Parameters (Hypothetical)
| Parameter | This compound | Internal Standard (IS) |
| Precursor Ion (Q1, m/z) | 322.2 | 326.2 |
| Product Ion (Q3, m/z) | 151.1 (imidazole-containing fragment) | 155.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
3.5. Sample Preparation: Protein Precipitation (PPT)
For LC-MS/MS, a simpler and faster protein precipitation method is often sufficient and effective.
Protocol:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, for concentration).
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 A:B).
-
Inject 5 µL into the LC-MS/MS system.
Caption: Workflow for PPT Sample Preparation and LC-MS/MS Analysis.
Method Validation (Hypothetical Data)
The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, ICH). The following tables summarize the expected performance characteristics based on typical results for similar bioanalytical assays.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Calibration Model | Weighted (1/x²) linear regression |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 0.5 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low QC | 1.5 | 6.2 | 98.7 | 7.8 | 101.5 |
| Mid QC | 75 | 4.1 | 101.3 | 5.5 | 99.4 |
| High QC | 400 | 3.5 | 97.9 | 4.8 | 98.6 |
| Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 89.5 | 96.8 |
| High QC | 400 | 92.1 | 98.2 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically 85-115%). |
Conclusion
The analytical methods proposed in this document provide a robust framework for the quantitative determination of this compound in human plasma. The HPLC-UV method offers a cost-effective solution for higher concentration studies, while the LC-MS/MS method provides the high sensitivity and selectivity required for detailed pharmacokinetic profiling. Both methods utilize standard sample preparation techniques common in bioanalytical laboratories. It is imperative that a full validation be performed to demonstrate the suitability of the chosen method for its intended purpose.
References
Safety Precautions and Protocols for Handling Impromidine in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2] It is a valuable pharmacological tool in research for studying gastric acid secretion and cardiovascular effects mediated by H2 receptors.[3][4][5] Due to its potent biological activity, appropriate safety precautions are imperative when handling this compound in a laboratory setting to minimize the risk of accidental exposure and ensure the safety of personnel. These application notes provide a comprehensive guide to the safe handling of this compound, including hazard identification, personal protective equipment, experimental protocols, and emergency procedures.
Hazard Identification and Toxicology Summary
Key Toxicological Findings:
-
Acute Toxicity: Intravenous administration has been shown to cause death by respiratory failure at high doses in rats.
-
Cardiovascular Effects: this compound can cause vasodilation, tachycardia (increased heart rate), and a fall in systolic blood pressure. These effects are mediated by H2 receptors in the cardiovascular system.
-
Gastrointestinal Effects: In dogs, high doses have led to erosion and irritation of the gastrointestinal tract and vomiting.
-
Other Observed Effects: At high doses in dogs, minor pathological changes have been observed in the liver, kidneys, and pancreas.
The following table summarizes the available quantitative toxicity data for this compound.
| Quantitative Toxicological Data for this compound | |
| Parameter | Value |
| Intravenous LD50 (Male Mice) | 9.6 mg/kg |
| Intravenous LD50 (Female Mice) | 12.7 mg/kg |
| Intravenous LD50 (Rat) | 25.5 mg/kg |
| Minimum Lethal Dose (Dog, 30 min IV infusion) | 27.7 mg/kg (during infusion) |
| Minimum Lethal Dose (Dog, within 14 days post-infusion) | 4 mg/kg |
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent pharmacological activity of this compound, a cautious approach to handling is essential. The following PPE and engineering controls are mandatory to prevent accidental exposure.
-
Engineering Controls:
-
All work involving solid this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a balance with a draft shield when weighing the compound.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times when handling this compound.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn to protect street clothing.
-
Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be contained within a fume hood, a properly fitted NIOSH-approved respirator may be necessary.
-
Experimental Protocols
Storage and Stability
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature in the continental US, though this may vary. Always refer to the manufacturer's certificate of analysis for specific storage conditions.
-
Stability: Information on the long-term stability of this compound in solution is not widely published. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for long-term storage.
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound (Molar Mass: 321.45 g/mol ).
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, PBS, or as recommended by the manufacturer)
-
Calibrated analytical balance
-
15 mL conical tube
-
Volumetric pipettes
-
Vortex mixer
Procedure:
-
Don appropriate PPE (lab coat, gloves, safety goggles) and perform all weighing and solution preparation steps inside a chemical fume hood.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 321.45 g/mol x 1000 mg/g = 3.2145 mg
-
-
Weigh the this compound: Carefully weigh out approximately 3.2 mg of this compound powder on a weigh boat using a calibrated analytical balance. Record the exact weight.
-
Dissolve the this compound: Transfer the weighed powder to a 15 mL conical tube. Add a small amount of the chosen solvent (e.g., 5 mL) and vortex thoroughly until the solid is completely dissolved.
-
Adjust to Final Volume: Add the solvent to bring the final volume to 10 mL.
-
Label and Store: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the appropriate conditions as determined by the manufacturer's recommendations or internal stability studies.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Visualization of Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Short-term toxicological studies with this compound (SK&F 92676): a specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SK&F 92676) is a very potent and specific agonist for histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with this compound, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Impromidine in Pharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impromidine is a potent and highly specific histamine H2 receptor agonist that has been instrumental in the pharmacological characterization of this receptor subtype. Structurally, it is a guanidine derivative with two imidazole-containing side chains.[1] Its high potency and selectivity make it a valuable tool for studying H2 receptor-mediated physiological processes, including gastric acid secretion and cardiovascular responses. In some tissues, this compound acts as a partial agonist, providing a nuanced tool for probing receptor signaling and function.[2][3][4][5]
These application notes provide an overview of the use of this compound in pharmacological research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The H2 receptor is primarily coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs is activated and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.
Histamine H2 Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the Histamine H2 receptor.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Assay | Species/Tissue | Parameter | This compound Value | Histamine Value | Reference |
| Gastric Acid Secretion | Conscious Dog | ED50 (nmol/kg·hr) | 3.8 | 145 | |
| Heart Rate Increase | Conscious Dog | ED50 (nmol/kg·hr) | 5.6 | 172 | |
| Gastric Acid Secretion | Heidenhain Pouch Dog | ED50 (x 10⁻⁸ mol/kg/hr) | 0.26 ± 0.029 | - | |
| Positive Inotropic Effect | Guinea Pig Papillary Muscle | Relative Potency | 35 times more potent | - | |
| Maximal Inotropic Response | Guinea Pig Papillary Muscle | % of Histamine Max | 81% | 100% | |
| Adenylyl Cyclase Stimulation | Guinea Pig Lung Parenchyma | Concentration Range (µM) | 0.01 - 10 | 0.1 - 1000 |
Note: A specific Ki value for this compound from competitive radioligand binding assays was not consistently reported in the surveyed literature. Some studies indicate that as an agonist, it only partially inhibits the binding of H2 receptor antagonists like [3H]-tiotidine.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H2 Receptor (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H2 receptor using [3H]-tiotidine as the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparation expressing histamine H2 receptors (e.g., from guinea pig cerebral cortex or transfected cell lines).
-
[3H]-tiotidine (Radioligand).
-
Unlabeled tiotidine (for non-specific binding).
-
This compound or other test compounds.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in incubation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:
-
Total Binding: Membrane preparation, [3H]-tiotidine (at a concentration near its Kd, e.g., 2 nM), and incubation buffer.
-
Non-specific Binding: Membrane preparation, [3H]-tiotidine, and a high concentration of unlabeled tiotidine (e.g., 1 µM).
-
Competitive Binding: Membrane preparation, [3H]-tiotidine, and varying concentrations of this compound (or test compound).
-
-
Incubation: Incubate the reactions for 40-60 minutes at a controlled temperature (e.g., 4°C to prevent ligand internalization in whole cells, or room temperature for membrane preps).
-
Separation: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Activation Assay
This protocol measures the ability of this compound to stimulate the production of cAMP in cells expressing the histamine H2 receptor.
Experimental Workflow: Adenylyl Cyclase Assay
Caption: Workflow for an adenylyl cyclase activation assay.
Materials:
-
Cells expressing histamine H2 receptors (e.g., HEK293 cells transfected with the H2 receptor, or cell lines endogenously expressing the receptor).
-
Cell culture medium.
-
Stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX).
-
This compound.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or radiometric-based).
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.
-
Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Terminate the stimulation by adding cell lysis buffer to each well.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
Protocol 3: Isolated Guinea Pig Atria Preparation
This ex vivo protocol assesses the chronotropic (heart rate) and inotropic (force of contraction) effects of this compound.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with temperature control (37°C), aeration, and force/rate transducers.
-
This compound stock solution.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig according to approved ethical guidelines. Quickly excise the heart and place it in cold Krebs-Henseleit solution. Dissect the atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the atria to equilibrate for at least 30-60 minutes under a resting tension, during which the bathing solution is changed periodically.
-
Drug Addition: After a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath. Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Continuously record the rate and force of atrial contractions throughout the experiment.
-
Data Analysis:
-
Measure the change in rate (beats per minute) and force (e.g., in grams or millinewtons) from baseline at each this compound concentration.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
To confirm H2 receptor mediation, the experiment can be repeated in the presence of an H2 receptor antagonist (e.g., cimetidine), which should shift the dose-response curve to the right.
-
Protocol 4: In Vivo Gastric Acid Secretion in Conscious Dogs (Heidenhain Pouch Model)
This in vivo model is a classic preparation for studying the regulation of gastric acid secretion. A Heidenhain pouch is a surgically created, vagally denervated portion of the stomach with an opening to the abdominal wall, allowing for the collection of gastric juice.
Procedure:
-
Animal Model: Use surgically prepared dogs with a Heidenhain pouch. The animals should be fasted overnight before the experiment but have free access to water.
-
Experimental Setup: Place the dog in a comfortable sling. Begin collecting gastric juice from the pouch to establish a basal secretion rate.
-
Drug Administration: Administer this compound via intravenous infusion in a step-dose manner (e.g., starting from 0.46 to 46 nmol/kg·hr in 45-minute steps).
-
Sample Collection: Collect gastric juice from the pouch in timed intervals (e.g., every 15 or 30 minutes) throughout the infusion period.
-
Sample Analysis:
-
Measure the volume of each gastric juice sample.
-
Titrate the samples with a standardized base (e.g., 0.1 N NaOH) to determine the acid concentration.
-
Calculate the total acid output (e.g., in mEq/15 min) by multiplying the volume by the acid concentration.
-
-
Data Analysis:
-
Plot the acid output against the dose or concentration of this compound.
-
Determine the ED50 for the stimulation of gastric acid secretion.
-
The specificity of the response can be confirmed by co-infusing an H2 receptor antagonist (e.g., cimetidine), which should competitively inhibit the this compound-induced secretion.
-
Conclusion
This compound remains a cornerstone in the pharmacological investigation of the histamine H2 receptor. Its high potency and specificity allow for the precise study of H2 receptor-mediated signaling and physiological functions. The protocols outlined here provide a framework for utilizing this compound in a variety of in vitro and in vivo experimental settings, enabling researchers to further elucidate the role of the histamine H2 receptor in health and disease.
References
- 1. Heart preparation. [bio-protocol.org]
- 2. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of 3H-tiotidine to histamine H2 receptors in guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Unexpected Cardiovascular Side Effects of Impromidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Impromidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific histamine H2-receptor agonist.[1] Its primary mechanism of action is the stimulation of H2-receptors, leading to various physiological responses.
Q2: What are the expected cardiovascular effects of this compound?
The primary cardiovascular effects of this compound are directly related to its agonistic activity at H2-receptors in the cardiovascular system.[2] These effects include:
-
Hypotension: this compound causes a decrease in blood pressure due to vasodilation, which is a result of reduced total peripheral resistance.[1]
-
Positive Inotropy: It increases the force of cardiac contraction.[3][4]
-
Increased Cardiac Output: The reduction in peripheral resistance can lead to an increase in cardiac output.
-
Increased Coronary Flow: this compound has been shown to increase blood flow through the coronary arteries.
Q3: Are the cardiovascular side effects of this compound mediated by any other receptors?
Studies have investigated the potential involvement of histamine H1-receptors in mediating the cardiovascular side effects of this compound. However, it has been concluded that these effects are mediated solely by the stimulation of H2-receptors.
Q4: How does the inotropic effect of this compound compare to that of histamine?
This compound is a partial agonist at the histamine H2-receptor on human ventricular myocardium when compared to histamine. This means that while it produces a positive inotropic effect, the maximum response achievable with this compound is less than that of histamine.
Q5: Have any cardiac arrhythmias been associated with this compound?
Yes, in studies involving severely ill patients, an increase in cardiac arrhythmias has been noted in connection with cAMP-elevating agents like this compound.
Troubleshooting Guides
In Vitro Experiments (e.g., Isolated Heart Preparations)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No observable inotropic effect at expected concentrations. | 1. Degraded this compound solution. | 1. Prepare a fresh solution of this compound from a reliable source. |
| 2. Desensitization of H2-receptors. | 2. Ensure adequate washout periods between drug applications. Consider using a lower concentration range. | |
| 3. Presence of an H2-receptor antagonist. | 3. Verify that no H2-receptor antagonists (e.g., cimetidine) are present in the perfusion buffer or were used in preceding experiments without adequate washout. | |
| Smaller than expected inotropic response. | 1. This compound is a partial agonist. | 1. This is an expected pharmacological property. The maximum response will be lower than that of a full agonist like histamine. |
| 2. Suboptimal tissue health. | 2. Ensure the isolated heart preparation is stable and viable before drug administration. Monitor baseline parameters like heart rate and contractile force. | |
| Unexpected tachyphylaxis (rapid decrease in response). | 1. Receptor downregulation or desensitization. | 1. Prolonged exposure to a potent agonist can cause this. Use shorter exposure times or longer washout periods. |
In Vivo Experiments (e.g., Blood Pressure Monitoring in Rodents)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Highly variable blood pressure readings after this compound administration. | 1. Animal stress or improper handling. | 1. Ensure animals are properly acclimatized and handled to minimize stress-induced physiological changes. |
| 2. Anesthetic interference. | 2. The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal cardiovascular effects and ensure a stable plane of anesthesia. | |
| Lack of a significant hypotensive effect. | 1. Incorrect dose or route of administration. | 1. Verify the correct dose calculation and ensure proper administration (e.g., intravenous for rapid effects). |
| 2. Compensatory physiological responses. | 2. The animal's cardiovascular system may be compensating for the vasodilation. Monitor heart rate and other parameters to assess the overall hemodynamic response. |
Data Presentation
Table 1: Summary of Quantitative Cardiovascular Effects of this compound
| Parameter | Species | Model | Dose/Concentration | Observed Effect | Reference |
| Blood Pressure | Cats, Rats | In Vivo | Intravenous infusion | Dose-dependent decrease | |
| Total Peripheral Resistance | Cats | In Vivo | Continuous intravenous infusion | Reduction | |
| Cardiac Output | Cats | In Vivo | Continuous intravenous infusion | Increase during hypotension | |
| Coronary Flow | Guinea Pig | Isolated Working Heart | - | Stimulation | |
| Force of Contraction | Human | Isolated Left Ventricular Preparations | Concentration-dependent | Increase (partial agonist effect compared to histamine) |
Experimental Protocols
Protocol 1: Isolated Langendorff Heart Preparation for Assessing Inotropic Effects
This protocol describes the methodology for studying the direct effects of this compound on cardiac contractility using an isolated perfused rodent heart.
1. Apparatus Setup:
- Assemble the Langendorff apparatus, ensuring all glassware is clean.
- Prepare Krebs-Henseleit buffer, oxygenate with 95% O2 / 5% CO2, and maintain at 37°C.
2. Animal Preparation:
- Anesthetize the rodent (e.g., rat or guinea pig) following approved institutional guidelines.
- Administer heparin to prevent blood clotting.
- Perform a thoracotomy to expose the heart.
3. Heart Isolation and Cannulation:
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Isolate the aorta and cannulate it onto the Langendorff apparatus.
- Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer.
4. Data Acquisition:
- Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
- Allow the heart to stabilize for a period (e.g., 20-30 minutes).
- Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).
5. Drug Administration:
- Introduce this compound into the perfusion buffer at increasing concentrations to establish a dose-response curve.
- Allow for a sufficient equilibration period at each concentration before recording data.
6. Data Analysis:
- Analyze the changes in LVDP and +dP/dtmax from baseline to determine the inotropic effect of this compound.
Protocol 2: In Vivo Cardiovascular Safety Pharmacology in Rats
This protocol outlines the procedure for evaluating the effects of this compound on blood pressure and heart rate in conscious, telemetered rats.
1. Animal Preparation and Telemetry Implantation:
- Surgically implant telemetry transmitters in rats to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
- Allow for a sufficient recovery period after surgery (e.g., 7-10 days).
2. Acclimatization:
- Acclimatize the animals to the experimental environment to minimize stress.
3. Baseline Data Collection:
- Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, and heart rate) for a defined period before drug administration.
4. Drug Administration:
- Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses.
- Include a vehicle control group.
5. Post-Dosing Data Collection:
- Continuously monitor and record cardiovascular parameters for a specified duration after drug administration to assess the onset, magnitude, and duration of the effects.
6. Data Analysis:
- Analyze the changes in blood pressure and heart rate from baseline for each dose group and compare them to the vehicle control group.
Mandatory Visualization
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for cardiovascular side effect investigation.
References
- 1. Cardiovascular studies with this compound (SK&F 92676), a new very potent and specific histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impromidine Tachyphylaxis in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Impromidine, with a specific focus on managing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific agonist for the histamine H2 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate H2 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] this compound has been used in research to study gastric acid secretion and cardiovascular effects mediated by H2 receptors.[1]
Q2: What is tachyphylaxis and why is it a concern in experiments with this compound?
A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. In the context of this compound, this means that successive applications of the agonist can lead to a diminished physiological or cellular response. This is a critical consideration in experimental design, as it can lead to misinterpretation of data and affect the reproducibility of results. Rapid tachyphylaxis to the effects of this compound has been observed in experimental models such as the isolated perfused rabbit kidney.
Q3: What is the underlying molecular mechanism of this compound tachyphylaxis?
A3: Tachyphylaxis to this compound is primarily due to the desensitization of the histamine H2 receptor. This process is common for many GPCRs and involves several key steps:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs), particularly GRK2 and GRK3, phosphorylate the intracellular domains of the H2 receptor.
-
Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor.
-
Uncoupling from G-protein: Arrestin binding sterically hinders the interaction between the H2 receptor and its associated G-protein (Gs), leading to a cessation of downstream signaling (i.e., decreased cAMP production).
-
Receptor Internalization: The receptor-arrestin complex can then be targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.
This process leads to a rapid attenuation of the cellular response to this compound.
Troubleshooting Guides
Issue 1: Diminishing response to repeated this compound application.
Possible Cause: Development of H2 receptor tachyphylaxis.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Establish a baseline response to an initial dose of this compound.
-
Administer subsequent doses at fixed intervals and observe if the response diminishes over time.
-
Include a control group that receives only the first and a later dose to quantify the extent of tachyphylaxis.
-
-
Implement a Washout Period:
-
After inducing tachyphylaxis, perfuse the tissue or wash the cells with this compound-free media for a defined period.
-
Re-challenge with this compound to see if the response is restored. The required duration of the washout period will depend on the experimental system and the kinetics of H2 receptor resensitization.
-
-
Optimize Dosing Strategy:
-
Use the minimal effective concentration: High concentrations of this compound are more likely to induce rapid and profound tachyphylaxis. Determine the lowest concentration of this compound that elicits a measurable response in your system.
-
Increase the interval between doses: Allowing more time between agonist applications can permit partial receptor resensitization.
-
-
Consider an Alternative Agonist:
-
In some experimental systems, other H2 receptor agonists might exhibit different tachyphylaxis profiles. For example, one study noted that rapid tachyphylaxis developed to this compound in the isolated perfused rabbit kidney, but not to another H2 agonist, dimaprit.
-
Issue 2: High variability in response to this compound between experiments.
Possible Cause: Inconsistent development of tachyphylaxis due to minor variations in experimental protocols.
Troubleshooting Steps:
-
Standardize Pre-incubation and Washout Times: Ensure that all tissues or cells are treated with a consistent protocol regarding exposure to media and washout periods before the first application of this compound.
-
Control for Temperature: H2 receptor desensitization can be temperature-dependent. Maintain a stable and consistent temperature throughout your experiments.
-
Strictly Control Agonist Exposure Time: The duration of exposure to this compound will directly impact the degree of tachyphylaxis. Use precise timing for agonist application and washout.
Data Presentation
The following table summarizes quantitative data related to histamine H2 receptor desensitization from various studies. While not all data is specific to this compound, it provides valuable context for understanding the kinetics of this process.
| Parameter | Agonist | Experimental Model | Value | Reference |
| t(1/2) of Desensitization | Amthamine | COS-7 cells expressing H2r | 0.49 ± 0.01 min | |
| Response Attenuation | Histamine (100 µM) | U937 monocytic cell line | 50% after 30 min pre-exposure | |
| t(1/2) of Desensitization | BU-E-75 / Amthamine | U937 leukemic cells | ~20 min | |
| Recovery of cAMP Response | BU-E-75 | U937 leukemic cells | 50% recovery within 5 hours |
Experimental Protocols
Protocol 1: Induction and Measurement of this compound Tachyphylaxis in an Isolated Perfused Kidney Model
This protocol is a representative methodology based on general isolated perfused kidney procedures and the observation of rapid this compound tachyphylaxis in this model.
1. Preparation of the Isolated Perfused Kidney:
- Anesthetize a rabbit and surgically expose the renal artery.
- Cannulate the renal artery and immediately begin perfusion with a warmed (37°C), oxygenated Krebs-Henseleit solution.
- Carefully dissect the kidney and transfer it to a perfusion apparatus.
- Maintain a constant perfusion pressure or flow rate and allow the preparation to stabilize.
2. Induction of Tachyphylaxis:
- Establish a baseline by measuring the desired parameter (e.g., renal blood flow, glomerular filtration rate) before drug administration.
- Administer a bolus dose or a continuous infusion of this compound at a concentration known to elicit a submaximal response.
- Record the response until it reaches a peak and then begins to decline, or until a steady-state is achieved.
- After a defined interval (e.g., 30 minutes), administer a second, identical dose of this compound.
- Observe and quantify the diminished response to the second dose compared to the first.
3. Measurement of Tachyphylaxis:
- Calculate the magnitude of the response to the first and subsequent doses of this compound.
- Express the degree of tachyphylaxis as the percentage reduction in the response to the second dose relative to the first.
4. Washout and Recovery:
- Following the induction of tachyphylaxis, switch the perfusion to an this compound-free Krebs-Henseleit solution.
- Continue the washout for a defined period (e.g., 60 minutes).
- Re-administer the original dose of this compound and measure the recovery of the response.
Mandatory Visualizations
References
- 1. Rapid desensitization of the histamine H2 receptor on the human monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H2 receptor desensitization: involvement of a select array of G protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Impromidine Concentration for Maximal H2 Receptor Stimulation
This technical support center is designed for researchers, scientists, and drug development professionals working with Impromidine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental conditions for maximal histamine H2 receptor stimulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H2 receptor agonist.[1] Its primary mechanism of action is to bind to and activate histamine H2 receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP).[2][3]
Q2: In which experimental systems is this compound typically used?
A2: this compound is widely used in various in vitro and in vivo models to study H2 receptor function. Common applications include stimulating gastric acid secretion in animal models, studying cardiac contractility and heart rate, and investigating H2 receptor signaling in cell culture systems.[4][5]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the experimental system. In isolated tissue preparations, such as guinea-pig atria, concentrations in the nanomolar range (e.g., 3-100 nmol/L) have been shown to be effective. In studies on human cardiac tissue, concentrations up to 1 x 10⁻⁴ M have been used. For gastric acid secretion in conscious dogs, dose-responses have been observed in the range of 0.46 to 46 nmol/kg/hr. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
Q4: Is this compound a full or partial agonist?
A4: this compound's classification as a full or partial agonist can depend on the tissue or cell type being studied. For instance, in human ventricular myocardium, it has been described as a partial agonist compared to histamine. However, in stimulating gastric acid secretion, it has been shown to produce a maximal response similar to histamine.
Q5: How can I measure H2 receptor stimulation by this compound?
A5: The most common method is to measure the downstream second messenger, cyclic AMP (cAMP). Various commercial kits are available for quantifying cAMP levels in cell lysates. Other functional readouts include measuring physiological responses such as gastric acid secretion, changes in cardiac muscle contraction, or relaxation of smooth muscle tissue.
Data Presentation: this compound Concentration and Effects
| Experimental Model | This compound Concentration Range | Observed Effect | Reference |
| Guinea-Pig Isolated Atria | 3-100 nmol/L | Increased rate and force of beating. | |
| Human Ventricular Myocardium | Up to 1 x 10⁻⁴ M | Positive inotropic effect (partial agonist compared to histamine). | |
| Conscious Gastric Fistula Dogs | 0.46 to 46 nmol/kg/hr (infusion) | Stimulation of gastric acid secretion. | |
| Healthy Human Volunteers | 2.5 - 20 µg/kg/hr (infusion) | Stimulation of gastric acid secretion. | |
| Human Papillary Muscle (in vitro) | Not specified | Stimulation of adenylate cyclase activity. |
Mandatory Visualizations
H2 Receptor Signaling Pathway
Caption: H2 receptor signaling pathway activated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q: Why am I not observing any response to this compound?
A: There are several potential reasons for a lack of response. Consider the following:
-
This compound Concentration: The concentration range you are using may be too low. We recommend performing a broad dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to identify the active range for your specific system.
-
Cell Health and Receptor Expression: Ensure that your cells are healthy and express a sufficient number of H2 receptors. Low passage numbers are generally recommended. If using a transient transfection system, verify the transfection efficiency.
-
Reagent Integrity: this compound, like any chemical compound, can degrade over time. Ensure that your stock solution is fresh and has been stored correctly.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect small changes in H2 receptor activity. Ensure your cAMP assay is properly optimized and that your plate reader settings are correct.
-
Incorrect Agonist Stimulation Time: The incubation time with this compound might be too short. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the optimal stimulation period to achieve a peak response.
Q: My dose-response curve is not sigmoidal, or the maximal response is very low. What should I do?
A: An unusual dose-response curve can indicate several issues:
-
High Background Signal: A high basal cAMP level can mask the stimulatory effect of this compound, leading to a small assay window. This could be due to constitutive receptor activity, especially in overexpression systems. Consider using a cell line with lower receptor expression or reducing the concentration of any phosphodiesterase (PDE) inhibitors used in the assay.
-
Partial Agonism: As mentioned, this compound can act as a partial agonist in some systems. This means it may not elicit the same maximal response as a full agonist like histamine. It is advisable to include a full agonist as a positive control to contextualize your results.
-
Solubility Issues: At very high concentrations, this compound may precipitate out of solution, leading to a drop-off in the dose-response curve. Ensure the compound is fully dissolved in your assay buffer.
-
Cell Viability: High concentrations of any compound can be toxic to cells. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity as a confounding factor.
Q: I am seeing high variability between my replicate wells. How can I improve this?
A: High variability can obscure real effects and make data interpretation difficult. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use careful pipetting techniques to seed the same number of cells in each well.
-
Pipetting Errors: Inaccurate pipetting of this compound solutions or assay reagents is a common source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations. To minimize this, you can avoid using the outermost wells or fill them with sterile buffer or media.
-
Temperature Gradients: Ensure even temperature distribution across your plate during incubations.
Experimental Protocols
Detailed Methodology for a cAMP Assay to Measure H2 Receptor Stimulation
This protocol provides a general framework for determining the EC50 of this compound using a competitive immunoassay for cAMP detection (e.g., HTRF, ELISA).
1. Materials:
-
Cells expressing the histamine H2 receptor (e.g., HEK293-H2R)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Histamine)
-
Stimulation buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (including lysis buffer, detection reagents, and cAMP standards)
-
Multi-well assay plates (e.g., 96- or 384-well)
2. Cell Preparation:
-
Culture your H2 receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Wash the cells with PBS and resuspend them in stimulation buffer at a predetermined optimal density.
3. Assay Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in stimulation buffer to create a range of concentrations for your dose-response curve (e.g., 11-point curve from 10⁻¹⁰ M to 10⁻⁵ M). Also, prepare dilutions of your positive control.
-
Cell Seeding: Dispense the cell suspension into the wells of your assay plate.
-
Agonist Stimulation: Add the different concentrations of this compound (and controls) to the appropriate wells. Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Cell Lysis: Stop the stimulation by adding the lysis buffer provided in the cAMP assay kit to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps according to your specific assay kit's protocol. This typically involves adding detection reagents that will generate a signal inversely proportional to the amount of cAMP present.
-
Data Acquisition: Read the plate using a plate reader with the appropriate settings for your assay format.
4. Data Analysis:
-
Standard Curve: Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate cAMP Concentrations: Use the standard curve to convert the raw signal from your experimental wells into cAMP concentrations.
-
Dose-Response Curve: Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine EC50: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
References
- 1. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac contractile and metabolic effects mediated via the myocardial H2-receptor adenylate cyclase system. Characterization of two new specific H2-receptor agonists, this compound and dimaprit, in the guinea pig and human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Impromidine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Impromidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a potent and specific agonist for the histamine H2 receptor.[1][2] Its aqueous solubility is crucial for the preparation of stock solutions and for ensuring accurate and reproducible results in a variety of in vitro and in vivo experimental settings. Poor solubility can lead to inaccurate dosing and diminished biological activity.
Q2: Is this compound hydrochloride expected to be soluble in water?
As a hydrochloride salt of a basic compound, this compound hydrochloride is generally expected to have higher aqueous solubility compared to its free base form, particularly in acidic to neutral solutions.[3] However, researchers may still encounter challenges in completely dissolving the compound, especially at higher concentrations.
Q3: What are the common solvents for dissolving this compound?
For biological experiments, the primary solvent should be a sterile, high-purity aqueous solution (e.g., cell culture grade water or buffer). If aqueous solubility is limited, organic co-solvents such as dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution, which is then further diluted in the aqueous experimental medium.[4][5] It is critical to keep the final concentration of organic solvents in cell-based assays low (typically below 0.5% for DMSO) to avoid cellular toxicity.
Q4: How does pH affect the solubility of this compound hydrochloride?
The solubility of basic hydrochloride salts is pH-dependent. They are generally more soluble in acidic conditions. As the pH of the solution increases and becomes more alkaline, the equilibrium can shift towards the less soluble free base form, potentially leading to precipitation.
Q5: At what concentrations is this compound typically used in in-vitro experiments?
The effective concentration of this compound in in-vitro assays can vary depending on the cell type and the specific experimental endpoint. Published studies have used this compound at concentrations up to 1 x 10⁻⁴ M.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and overcome common issues encountered when dissolving this compound hydrochloride in aqueous solutions.
dot
Caption: A stepwise workflow for troubleshooting this compound hydrochloride dissolution.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
This protocol is intended for the preparation of a stock solution in an aqueous solvent, which is preferable for most cell-based assays to avoid solvent-induced artifacts.
Materials:
-
This compound hydrochloride powder
-
Sterile, cell culture grade water or a suitable buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add a portion of the selected sterile aqueous solvent to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If not fully dissolved, proceed with the following troubleshooting steps:
-
Gentle Warming: Place the tube in a water bath or incubator at a temperature of around 37°C for 10-15 minutes. Intermittently vortex the solution. Caution: Do not overheat, as this may degrade the compound.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
pH Adjustment: If the compound remains insoluble, the pH of the aqueous solvent may be slightly alkaline. Cautiously add a small amount of dilute, sterile HCl (e.g., 0.1 M) dropwise to slightly acidify the solution. Monitor the dissolution after each addition. Be aware that significant pH changes can impact your experimental system.
-
-
Once the this compound hydrochloride is completely dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Co-Solvent
This protocol is recommended when aqueous solubility is insufficient for the desired stock concentration.
Materials:
-
This compound hydrochloride powder
-
High-purity DMSO
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the required volume of high-purity DMSO to achieve the target stock concentration.
-
Vortex the mixture until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock in the final aqueous experimental medium. Ensure the final DMSO concentration is non-toxic to the cells (generally <0.5%).
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt in Common Solvents
| Compound Form | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | A specific quantitative value is not readily available. |
| This compound hydrochloride | Water | Generally considered soluble | The pH of the solution can significantly impact solubility. |
| This compound hydrochloride | DMSO | 27.5 mg/mL (63.83 mM) | Can be used to prepare high-concentration stock solutions. |
Table 2: Typical Experimental Concentrations of this compound
| Assay Type | Cell/Tissue Type | Concentration Range | Reference |
| Inotropic effects | Human isolated left ventricular preparations | Up to 1 x 10⁻⁴ M | |
| Gastric secretion | Conscious dogs | 0.46 to 46 nmol/kg/hr (in vivo) |
Visualizations
Histamine H2 Receptor Signaling Pathway
This compound is an agonist of the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.
dot
References
degradation of Impromidine in experimental buffers
Welcome to the technical support center for Impromidine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For optimal stability of the stock solution, it is recommended to prepare it in anhydrous DMSO and store it at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the general storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] Stock solutions in DMSO should be stored at -20°C and are expected to be stable for over two years if stored properly.[1]
Q3: How stable is this compound in aqueous buffers?
A3: The stability of this compound in aqueous buffers can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific data is limited, compounds with imidazole rings can be susceptible to oxidation and pH-dependent degradation. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment or to conduct a stability study in your specific buffer system if the solution needs to be stored.
Q4: Can I store this compound solutions in plastic tubes?
A4: While not explicitly documented for this compound, it is a good practice to use low-protein-binding polypropylene tubes or glass vials for storing solutions of small molecules to minimize adsorption to the container surface, which could affect the effective concentration.
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of my this compound solution over time.
-
Possible Cause 1: Degradation in Aqueous Buffer. this compound may be degrading in your experimental buffer, especially if stored for an extended period at room temperature or higher. Factors like pH and temperature can significantly impact its stability.[2][3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use from a frozen DMSO stock.
-
Optimize pH: If your experimental conditions allow, consider using a buffer with a pH between 6 and 8, as this range is often optimal for the stability of compounds with imidazole moieties.
-
Conduct a Stability Study: If you must store the aqueous solution, perform a simple stability study by measuring its activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.
-
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the DMSO stock solution can introduce moisture and accelerate degradation.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your this compound stock solution in DMSO to avoid repeated freezing and thawing.
-
-
-
Possible Cause 3: Oxidation. The imidazole rings in this compound could be susceptible to oxidation, leading to a loss of activity.
-
Troubleshooting Steps:
-
Use High-Purity Buffers: Ensure your buffers are prepared with high-purity water and reagents to minimize contaminants that could act as oxidizing agents.
-
Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant like ascorbic acid might help to prevent oxidative degradation.
-
-
Issue 2: My this compound solution appears cloudy or shows precipitation.
-
Possible Cause 1: Low Solubility in Aqueous Buffer. The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous buffer, especially if the percentage of DMSO from the stock solution is very low.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).
-
Gentle Warming and Vortexing: Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution.
-
Prepare an Intermediate Dilution: Consider making an intermediate dilution in a solvent system with better solubilizing properties before the final dilution in the aqueous buffer.
-
-
-
Possible Cause 2: Salt Incompatibility. Certain salts in your buffer might be causing the precipitation of this compound.
-
Troubleshooting Steps:
-
Test Different Buffers: If possible, test the solubility of this compound in alternative buffer systems compatible with your experiment.
-
-
Data on this compound Stability (Hypothetical)
The following tables present hypothetical data on the stability of this compound in different experimental buffers to illustrate potential degradation trends. This data is for illustrative purposes and should be confirmed by experimental validation.
Table 1: Stability of this compound (10 µM) in Different Buffers at 25°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 8.0) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100% | 100% | 100% |
| 4 | 98% | 95% | 92% |
| 8 | 95% | 90% | 85% |
| 24 | 88% | 82% | 75% |
| 48 | 79% | 71% | 60% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 8 | 99% | 95% | 91% |
| 24 | 97% | 88% | 80% |
| 48 | 94% | 79% | 68% |
| 72 | 91% | 72% | 58% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the 100 µM solution in PBS (pH 7.4) at 60°C for 24 hours.
-
Photodegradation: Expose a 100 µM solution in PBS (pH 7.4) to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining this compound and detect any degradation products.
-
Protocol 2: Short-Term Stability of this compound in an Experimental Buffer
This protocol assesses the stability of this compound in a specific aqueous buffer under typical experimental conditions.
-
Prepare Working Solution: Dilute the this compound DMSO stock solution to the final working concentration (e.g., 10 µM) in your experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Store the working solution under your typical experimental conditions (e.g., 25°C or 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Storage of Samples: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound at each time point.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for an this compound stability study.
References
Technical Support Center: Interpreting Variable Responses to Impromidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Impromidine. The focus is on understanding and interpreting the variable responses observed across different species and experimental setups.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent or not reproducible. What are the common causes?
A1: Inconsistent results are a frequent challenge in experimental pharmacology.[1][2] When working with this compound, consider the following factors:
-
Reagent Quality: Ensure the purity and stability of your this compound stock. Impure or degraded compounds can lead to variable effects. Always use reagents from reputable suppliers and follow recommended storage conditions.[3][4]
-
Experimental Conditions: Minor variations in pH, temperature, or buffer composition can alter drug activity. Standardize these parameters across all experiments.
-
Protocol Adherence: Strictly follow the experimental protocol. The order and rate of reagent addition can sometimes influence the outcome.[1]
-
Biological Variability: Account for inherent biological differences. If using animal models, factors like age, sex, and health status can impact responses. In cell-based assays, passage number and cell density are critical variables.
-
Human Error: The simplest explanation is often a minor mistake. Before extensive troubleshooting, repeat the experiment, paying close attention to each step.
Below is a workflow to help diagnose the source of inconsistency.
Q2: Why am I observing a weaker-than-expected response to this compound in my model system?
A2: A suboptimal response can stem from several factors related to this compound's pharmacology:
-
Partial Agonism: In some tissues, such as the human ventricular myocardium, this compound acts as a partial agonist. This means it cannot produce the same maximal response as a full agonist like histamine, even at saturating concentrations.
-
Species Differences: The density, expression levels, and coupling efficiency of histamine H2 receptors can vary significantly between species, leading to different magnitudes of response.
-
Pharmacokinetics (PK): In in vivo studies, the absorption, distribution, metabolism, and elimination (ADME) profile of this compound can differ between species. A species with rapid metabolism or poor bioavailability will exhibit a weaker response.
-
Tachyphylaxis/Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization, resulting in a diminished response over time.
Q3: this compound is an H2 agonist, but I'm seeing effects that are blocked by an H1 antagonist. Why?
A3: While this compound is a potent and selective H2 receptor agonist, some studies have revealed a more complex pharmacological profile.
-
Off-Target Effects: At higher concentrations, this compound may interact with other histamine receptor subtypes. There is evidence suggesting it can act as an antagonist at H1 receptors and an agonist at H3 and H4 receptors.
-
Indirect Mechanisms: In some systems, H2 receptor activation can trigger downstream events that indirectly involve other pathways. For example, in guinea-pig atria, the effects of this compound on noradrenaline release were blocked by both H1 and H2 antagonists, suggesting a complex interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine H2 receptor agonist. It mimics the action of endogenous histamine at the H2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the H2 receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in a cellular response.
Q2: How does the potency of this compound compare to histamine?
A2: this compound is significantly more potent than histamine at the H2 receptor. In conscious dogs, this compound was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate.
Q3: What are the known species-specific responses to this compound?
A3: Documented responses vary across species, highlighting the importance of selecting the appropriate model.
-
Human: Acts as a partial agonist on ventricular myocardium, causing an increase in the force of contraction. It is also an effective stimulant of gastric acid secretion.
-
Dog: A potent full agonist for gastric acid secretion and increasing heart rate, with effects that are competitively inhibited by the H2 antagonist cimetidine.
-
Guinea Pig: Increases the rate and force of contraction in isolated atria.
-
Rabbit: Stimulates acid secretion in isolated fundic mucosa.
The diagram below illustrates how different factors can contribute to these variable responses.
Pharmacological Data Summary
This table summarizes key quantitative data for this compound across different species and tissues.
| Species | Tissue/Model | Parameter | Value | Reference |
| Dog | Conscious Animal | Acid Secretion ED₅₀ | 3.8 nmol/kg·hr | |
| Dog | Conscious Animal | Heart Rate Increase ED₅₀ | 5.6 nmol/kg·hr | |
| Human | Peptic Ulcer Patients | Dose for Peak Acid Output | 10 µg/kg·hr (IV) | |
| Guinea Pig | Isolated Atria | Concentration for Increased Efflux | 50-100 nmol/L |
Note: ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.
Key Experimental Protocols
Protocol 1: In Vitro Guinea Pig Atria Assay for H2 Agonist Activity
This protocol is used to assess the positive chronotropic (heart rate) and inotropic (force of contraction) effects of this compound mediated by H2 receptors.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Rapidly excise the heart and place it in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.
-
Dissect the atria, separating them from the ventricles.
-
Mount the spontaneously beating atria in an organ bath containing the Krebs-Henseleit solution.
-
-
Data Recording:
-
Attach one end of the atria to a force-displacement transducer to measure the force of contraction.
-
Use a tachograph to record the rate of contraction (beats per minute).
-
Allow the preparation to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.
-
-
Experimental Procedure:
-
Establish a stable baseline recording for 15-20 minutes.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
To confirm H2 receptor mediation, repeat the concentration-response curve in the presence of a selective H2 antagonist (e.g., cimetidine).
-
Protocol 2: In Vivo Gastric Acid Secretion Assay in Dogs
This protocol, based on established models, measures this compound's ability to stimulate gastric acid secretion.
Methodology:
-
Animal Preparation:
-
Use conscious dogs surgically fitted with a gastric fistula.
-
Fast the animals for at least 18 hours prior to the experiment but allow free access to water.
-
-
Experimental Setup:
-
Gently restrain the dog in a sling.
-
Open the gastric fistula and collect basal gastric secretions for a baseline measurement period (e.g., 60 minutes).
-
Insert an intravenous catheter for drug administration.
-
-
Drug Administration and Sample Collection:
-
Begin a continuous intravenous infusion of this compound.
-
A step-dose response can be generated by increasing the infusion rate at set intervals (e.g., every 45-60 minutes).
-
Collect gastric juice continuously throughout the experiment in 15-minute aliquots.
-
-
Analysis:
-
Measure the volume of each gastric juice sample.
-
Titrate the samples with NaOH to a pH of 7.0 to determine the acid concentration (output).
-
Express the results as acid output per unit time (e.g., mEq/15 min).
-
References
how to block Impromidine effects with a selective antagonist
This technical support center provides guidance for researchers on how to effectively block the effects of Impromidine, a potent histamine H2 receptor agonist, using selective antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I want to block its effects?
This compound is a highly potent and specific agonist for the histamine H2 receptor.[1][2] Researchers may want to block its effects to study the specific roles of the H2 receptor in various physiological processes, to characterize the potency and mechanism of new H2 receptor antagonists, or to investigate downstream signaling pathways.
Q2: Which selective antagonists can be used to block this compound?
Several selective histamine H2 receptor antagonists can be used. The most common and well-characterized include:
-
Cimetidine : A prototypical H2 antagonist that acts as a competitive inhibitor of this compound.[3][4][5]
-
Ranitidine : A potent and selective H2 antagonist.
-
Famotidine : A highly potent H2 antagonist.
-
Nizatidine : Another selective H2 receptor antagonist.
-
Burimamide : One of the earliest developed H2 antagonists.
Q3: How do these antagonists block this compound's effects?
These antagonists work through competitive antagonism . They bind to the same site on the histamine H2 receptor as this compound but do not activate the receptor. By occupying the binding site, they prevent this compound from binding and initiating its biological effect. This inhibition is reversible and can be overcome by increasing the concentration of the agonist (this compound).
Q4: What is the signaling pathway activated by this compound?
This compound, as an H2 receptor agonist, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Impromidine-Induced Gastric Acid Secretion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using Impromidine to induce gastric acid secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce gastric acid secretion?
A1: this compound is a potent and highly selective histamine H2-receptor agonist.[1][2][3] It mimics the action of endogenous histamine on H2 receptors located on the surface of gastric parietal cells.[4][5] Activation of these receptors initiates a signaling cascade that results in the secretion of gastric acid.
Q2: What are the common causes of variability in this compound-induced gastric acid secretion experiments?
A2: Variability in experimental outcomes can arise from several factors, including:
-
Species-specific differences: The dose-response relationship for this compound can vary significantly between different species (e.g., dogs, rats, rabbits, and humans).
-
Partial agonism: In some experimental models, such as the isolated rat stomach, this compound may act as a partial agonist, meaning it produces a submaximal response compared to a full agonist like histamine.
-
Experimental setup: The choice of anesthetic, route of drug administration (e.g., intravenous vs. subcutaneous), and the experimental model (in vivo vs. in vitro) can all influence the observed gastric acid secretion.
-
Reagent quality and preparation: The purity, storage conditions, and proper solubilization of this compound are critical for consistent results.
-
Individual subject variability: Biological differences between individual animals or human subjects can contribute to variations in response.
-
Presence of interacting substances: Concomitant administration of substances that affect histamine receptors, such as H2-receptor antagonists (e.g., cimetidine, ranitidine), will alter the effects of this compound.
Q3: How does the potency of this compound compare to histamine?
A3: this compound is significantly more potent than histamine in stimulating gastric acid secretion. For instance, in conscious dogs, this compound was found to be approximately 38 times more potent than histamine. In the isolated rat stomach preparation, it was about 100 times more potent than histamine.
Q4: Can this compound's effect be blocked?
A4: Yes, the gastric acid secretion stimulated by this compound can be competitively inhibited by histamine H2-receptor antagonists such as cimetidine. This competitive antagonism is characterized by a parallel rightward shift of the this compound dose-response curve in the presence of the antagonist.
Troubleshooting Guide
Issue 1: Lower than expected gastric acid secretion.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure this compound is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment. |
| Incorrect Dosage | Verify dose calculations, especially considering the high potency of this compound. Perform a dose-response study to determine the optimal concentration for your specific model. |
| Partial Agonism | In some models, this compound may not elicit the same maximal response as histamine. Consider using histamine as a positive control to establish the maximal secretory capacity. |
| Species/Model Insensitivity | The sensitivity to this compound can vary. Review literature for established effective dose ranges in your specific animal model or cell line. |
| Presence of Antagonists | Ensure that no H2-receptor antagonists were administered inadvertently. Check for any potential drug-drug interactions if other compounds are being used. |
| Anesthetic Effects | Certain anesthetics can influence gastric acid secretion. If possible, use a consistent anesthetic regimen or consider conscious animal models if appropriate. |
Issue 2: High variability between subjects/experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Standardize the route and timing of this compound administration. For infusions, ensure a constant and accurate flow rate. |
| Biological Variation | Increase the number of subjects per group to improve statistical power. Ensure subjects are of similar age, weight, and health status. |
| Fasting State | Ensure all subjects have been fasted for a consistent period before the experiment to establish a stable basal acid output. |
| Gastric Content Collection | Standardize the procedure for gastric juice collection to ensure consistent volume and timing. The position of a nasogastric tube should be verified. |
Quantitative Data Summary
Table 1: Potency of this compound vs. Histamine in Conscious Dogs
| Parameter | This compound | Histamine | Reference |
| ED50 for Acid Secretion | 3.8 nmol/kg·hr | 145 nmol/kg·hr | |
| ED50 for Heart Rate Increase | 5.6 nmol/kg·hr | 172 nmol/kg·hr |
Table 2: Dose Ranges of this compound in Different Species
| Species | Effective Dose Range | Route of Administration | Reference |
| Human | 2.5 - 20 µg/kg·hr | Intravenous | |
| Dog (Heidenhain pouch) | 0.05 - 1.6 x 10⁻⁸ mol/kg·hr | Infusion | |
| Dog (Conscious fistula) | 0.46 - 46 nmol/kg·hr | Infusion |
Experimental Protocols
Protocol: Measurement of this compound-Induced Gastric Acid Secretion in a Conscious Gastric Fistula Dog Model
This protocol is a synthesized example based on methodologies described in the literature.
1. Animal Preparation:
- Use purpose-bred dogs with chronic gastric fistulas.
- Fast the animals for at least 18 hours before the experiment, with free access to water.
2. Basal Acid Output (BAO) Measurement:
- Begin the experiment by collecting gastric juice from the fistula for a 1-hour period to determine the basal acid output.
- Collect samples in 15-minute intervals.
3. This compound Administration:
- Prepare a stock solution of this compound in sterile saline.
- Administer this compound via a continuous intravenous infusion using a calibrated infusion pump.
- A step-dose response can be generated by increasing the dose of this compound in a stepwise manner (e.g., 0.46, 1.4, 4.6, 14, and 46 nmol/kg·hr), with each dose administered for a 45-minute period.
4. Stimulated Acid Output Measurement:
- Collect gastric juice in 15-minute intervals throughout the this compound infusion period.
- Measure the volume of each sample.
- Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.
5. Data Analysis:
- Calculate the acid output for each collection period (mEq/15 min) by multiplying the volume (in liters) by the acid concentration (in mEq/L).
- Plot the dose-response curve of this compound versus the acid output.
- Calculate the ED50 (the dose that produces 50% of the maximal response).
6. (Optional) Antagonism Study:
- To confirm H2-receptor-mediated effects, repeat the experiment with a continuous background infusion of an H2-receptor antagonist like cimetidine (e.g., 2 µmol/kg·hr).
Visualizations
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
best practices for long-term storage of Impromidine solutions
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of Impromidine solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent and specific agonist for the histamine H2 receptor.[1][2][3] It is primarily used in research settings as a tool to investigate the role of H2 receptors, such as in studies of gastric acid secretion.[1][4]
Q2: What is the recommended solvent for creating this compound stock solutions?
A2: While specific recommendations should always be confirmed with the supplier's Certificate of Analysis, this compound hydrochloride is often dissolved in aqueous buffers. For hydrophobic compounds, small amounts of organic solvents like DMSO or DMF may be used initially before further dilution, but their impact on solution stability and experimental design must be considered.
Q3: What is the optimal temperature for long-term storage of this compound solutions?
A3: For maximal stability, it is recommended to store stock solutions of this compound in aliquots at -20°C or -80°C. This minimizes degradation and prevents repeated freeze-thaw cycles that can damage the compound. Avoid using frost-free freezers, as their temperature cycles can degrade the solution. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific solution.
Q4: How should I handle the this compound powder and solution to ensure stability?
A4:
-
Powder: Store lyophilized this compound powder at -20°C in a desiccator. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the compound.
-
Light Sensitivity: Protect both the solid compound and its solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Oxygen Sensitivity: For compounds susceptible to oxidation, consider degassing the solvent before preparing the solution.
Q5: What is the expected shelf-life of an this compound solution?
A5: The shelf-life depends heavily on the solvent, concentration, and storage conditions. When stored properly at -20°C or below, aliquoted solutions can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions. For solutions stored at 4°C, stability may be limited to a few days or weeks.
Troubleshooting Guide
Q1: I thawed my frozen this compound solution and observed a precipitate. What should I do?
A1: A precipitate may form if the compound's solubility limit has been exceeded at a lower temperature.
-
Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate briefly to see if the precipitate redissolves.
-
Check pH: Ensure the pH of your buffered solution is optimal for this compound's solubility.
-
Filter: If the precipitate does not redissolve, it may indicate degradation or insolubility. The solution should not be used. Consider preparing a fresh stock at a slightly lower concentration.
Q2: My this compound solution has changed color. Is it still usable?
A2: A color change (e.g., turning yellow) is a common indicator of chemical degradation. Do not use the solution, as the presence of degradation products can lead to unpredictable and erroneous experimental results. Discard the solution according to your institution's chemical waste disposal guidelines and prepare a fresh stock.
Q3: My experimental results are inconsistent. Could my this compound solution be the cause?
A3: Yes, inconsistent results are a potential sign of solution instability.
-
Review Storage Practices: Confirm that the solution has been stored correctly (temperature, light protection, limited freeze-thaw cycles).
-
Prepare Fresh Solution: The most reliable way to troubleshoot is to prepare a new solution from the lyophilized powder and repeat the experiment.
-
Perform Quality Control: If available, use an analytical method like HPLC to check the purity and concentration of your stored solution against a freshly prepared standard.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM) in Aqueous Buffer (pH 7.4)
This table illustrates a typical stability profile. Actual stability should be determined experimentally.
| Storage Condition | Time Point | Purity (% Initial) | Observations |
| -80°C | 1 Month | 99.8% | Clear, colorless solution |
| 3 Months | 99.5% | Clear, colorless solution | |
| 6 Months | 99.1% | Clear, colorless solution | |
| -20°C | 1 Month | 99.2% | Clear, colorless solution |
| 3 Months | 97.8% | Clear, colorless solution | |
| 6 Months | 95.5% | Clear, colorless solution | |
| 4°C | 1 Week | 98.5% | Clear, colorless solution |
| 2 Weeks | 94.1% | Faint yellow tint observed | |
| 1 Month | 85.2% | Noticeable yellowing | |
| Room Temp (20-25°C) | 24 Hours | 96.3% | Clear, colorless solution |
| 48 Hours | 91.0% | Slight yellowing begins | |
| 1 Week | <80% | Significant degradation |
Experimental Protocols
Protocol: Stability Assessment of this compound Solutions by HPLC
This protocol outlines a general method for assessing the stability of this compound solutions over time. Stability is defined as the retention of more than 90-95% of the initial concentration.
Objective: To quantify the concentration of this compound in a solution stored under specific conditions (e.g., -20°C) at various time points.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like trifluoroacetic acid, to be optimized)
-
Reference standard (freshly prepared this compound solution)
Methodology:
-
Initial Analysis (T=0):
-
Prepare a fresh, accurate concentration of this compound solution to serve as the T=0 reference standard.
-
Dilute an aliquot of your stock solution to be tested to fall within the linear range of the HPLC calibration curve.
-
Inject the diluted sample and the reference standard onto the HPLC system.
-
Record the peak area corresponding to this compound. This serves as the 100% reference point.
-
-
Storage:
-
Store the remaining stock solution under the desired long-term storage condition (e.g., aliquoted and frozen at -20°C).
-
-
Time-Point Analysis (e.g., T=1, 3, 6 months):
-
At each designated time point, remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature. Ensure any precipitate is redissolved.
-
Prepare a sample for HPLC analysis identical to the T=0 preparation.
-
Inject the sample and a freshly prepared reference standard.
-
-
Data Analysis:
-
Calculate the concentration of the stored sample relative to the fresh reference standard.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
A solution is typically considered stable if it retains >95% of its initial concentration.
-
Visualizations
Troubleshooting Workflow for this compound Solutions
Caption: Troubleshooting workflow for stored this compound solutions.
Hypothetical Degradation Pathway for an Imidazole-Containing Compound
Caption: Hypothetical oxidative degradation pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical experience with this compound, a highly specific H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Impromidine vs. Histamine: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Impromidine and histamine, focusing on their efficacy as histamine H2-receptor agonists. The information presented is collated from key preclinical and clinical studies to assist in research and development.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key quantitative data from comparative in vivo studies of this compound and histamine.
| Parameter | Species | This compound Effect | Histamine Effect | Relative Potency (this compound vs. Histamine) | Citation |
| Gastric Acid Secretion | Conscious Dogs | ED50: 3.8 nmol/kg·hr | ED50: 145 nmol/kg·hr | ~38 times more potent | [1] |
| Healthy Humans | 10 µg/kg·h⁻¹ i.v. produced near maximal acid secretion | 40 µg/kg·h⁻¹ i.v. produced similar gastric secretory responses | This compound is more potent | [2] | |
| Anesthetized Rabbits | More potent than histamine in vivo | Less potent than this compound | This compound is more potent | [3][4] | |
| Heart Rate | Conscious Dogs | ED50: 5.6 nmol/kg·hr (increase) | ED50: 172 nmol/kg·hr (increase) | ~30 times more potent | [1] |
| Blood Pressure | Conscious Dogs | Fall in systolic blood pressure | Fall in systolic blood pressure | This compound produced the same maximum fall as histamine. | |
| Cats and Rats | Lowers blood pressure | Similar responses in mepyramine-treated cats | - | ||
| Cardiovascular Effects | Healthy Humans | Less marked cardiovascular effects | More pronounced cardiovascular effects (e.g., headache) | This compound has a more favorable side-effect profile. |
Key Findings:
-
This compound is a significantly more potent H2-receptor agonist than histamine in stimulating gastric acid secretion and increasing heart rate in vivo.
-
Both agents produce a similar maximal fall in systolic blood pressure.
-
In human studies, this compound demonstrates a better cardiovascular side-effect profile compared to histamine.
-
The effects of both this compound and histamine on gastric secretion, heart rate, and blood pressure are mediated by H2-receptors, as they are competitively inhibited by H2-antagonists like cimetidine.
Experimental Protocols
Below are detailed methodologies from key experiments that compared the in vivo efficacy of this compound and histamine.
Study 1: Gastric Secretion, Heart Rate, and Blood Pressure in Conscious Dogs
-
Objective: To compare the H2-receptor-mediated effects of this compound and histamine on gastric acid secretion, heart rate, and systolic blood pressure.
-
Subjects: Five conscious gastric fistula dogs.
-
Drug Administration:
-
This compound: Administered in a step-dose response ranging from 0.46 to 46 nmol/kg·hr in 45-minute steps. This was performed with and without a background infusion of the H2-antagonist cimetidine (2 µmol/kg·hr).
-
Histamine Acid Phosphate: Administered in a seven-step dose-response from 18 to 1350 nmol/kg·hr.
-
-
Measurements:
-
Gastric HCl output was measured from the gastric fistula.
-
Heart rate (HR) was monitored.
-
Systolic blood pressure was recorded.
-
-
Data Analysis: The dose-response curves for both agonists were compared to determine their relative potency (ED50 values) and maximal effects. The inhibitory effect of cimetidine was used to confirm H2-receptor mediation.
Study 2: Gastric Secretory Studies in Humans
-
Objective: To evaluate the efficacy and safety of this compound as a gastric acid secretagogue in healthy human volunteers and compare it to histamine and pentagastrin.
-
Subjects: Healthy male volunteers.
-
Drug Administration:
-
This compound: Administered intravenously at a dose of 10 µg/kg·h⁻¹ to achieve near-maximal acid secretion. A log dose-response curve was generated over a range of 2.5–20 µg/kg·h⁻¹.
-
Histamine Acid Phosphate: Administered intravenously at 40 µg/kg·h⁻¹.
-
Cimetidine: Used as an antagonist at 0.5 mg/kg·h⁻¹ and 2 mg/kg·h⁻¹ to demonstrate competitive antagonism.
-
-
Measurements:
-
Gastric acid secretion was measured.
-
Cardiovascular effects, including heart rate and blood pressure, were monitored.
-
Side effects such as headache, nausea, and abdominal discomfort were recorded.
-
-
Data Analysis: The gastric secretory responses to this compound, histamine, and pentagastrin were compared. The shift in the this compound dose-response curve in the presence of cimetidine was analyzed to confirm competitive antagonism at the H2-receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway for H2-receptor activation and a typical experimental workflow for comparing H2-receptor agonists in vivo.
Caption: H2-Receptor signaling pathway activated by this compound and Histamine.
Caption: In vivo experimental workflow for comparing H2-receptor agonists.
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the agonist activity of this compound (SK & F 92676) in anaesthetized rabbits and on the rabbit isolated fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the agonist activity of this compound (SK & F 92676) in anaesthetized rabbits and on the rabbit isolated fundic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating the H2 Receptor Specificity of Impromidine with the Selective Antagonist Cimetidine
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological activities of impromidine, a potent histamine H2 receptor agonist, and cimetidine, a selective H2 receptor antagonist. It details their mechanisms of action and presents experimental data demonstrating how cimetidine is utilized to validate the H2 receptor specificity of this compound across various physiological systems. This information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Introduction to this compound and Cimetidine
This compound is a highly potent and selective agonist for the histamine H2 receptor, often exhibiting greater potency than histamine itself in stimulating responses such as gastric acid secretion. Its high selectivity makes it an invaluable pharmacological tool for investigating the physiological functions mediated by H2 receptors.
Cimetidine is a classic example of a competitive antagonist for the histamine H2 receptor.[1][2][3][4][5] It works by binding to H2 receptors and blocking the binding of histamine and other agonists like this compound, thereby preventing the receptor's activation and the subsequent cellular response. The development of cimetidine was a landmark in rational drug design and provided a key tool for both therapeutic intervention in acid-related disorders and for the experimental validation of H2 receptor-mediated processes.
The co-administration of cimetidine in experiments involving this compound is a standard method to confirm that the observed effects of this compound are indeed mediated by the H2 receptor. A specific blockade of this compound's action by cimetidine provides strong evidence for its H2 receptor specificity.
Quantitative Data Summary
The following table summarizes key quantitative data from studies where cimetidine was used to validate the H2 receptor-mediated effects of this compound.
| Experimental Model | Measured Response | This compound Dose/Concentration | Cimetidine Dose/Concentration | Observed Effect of Cimetidine | Reference |
| Conscious Gastric Fistula Dogs | Gastric Acid Secretion | 0.46 to 46 nmol/kg/hr (step-dose) | 2 µmol/kg/hr (background infusion) | Competitive inhibition of this compound-induced acid secretion with a pA2 value of 5.99. | |
| Conscious Gastric Fistula Dogs | Heart Rate Increase | 0.46 to 46 nmol/kg/hr (step-dose) | 2 µmol/kg/hr (background infusion) | Competitive inhibition of this compound-induced heart rate increase with a pA2 value of 6.03. | |
| Healthy Male Volunteers | Gastric Acid Secretion | 10 µg/kg/hr i.v. | 2 mg/kg/hr i.v. | 65% inhibition of near-maximal acid secretion induced by this compound. | |
| Healthy Male Volunteers | Gastric Acid Secretion | 2.5–20 µg/kg/hr i.v. (dose-response) | 0.5 mg/kg/hr i.v. | Significant parallel shift of the this compound dose-response curve, consistent with competitive antagonism. | |
| Rats | Hypothermia | 3.1-62 nmol i.v. | Not specified | Antagonized the hypothermic action of this compound. | |
| Human Isolated Left Ventricular Preparations | Inotropic Effects (Force of Contraction) | Concentration-related | 1 x 10-5 M | Inhibited the positive inotropic responses of this compound. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound's H2 receptor specificity using cimetidine.
In Vivo Gastric Acid Secretion Studies in Conscious Dogs
This protocol is based on studies investigating the effects of this compound and cimetidine on gastric acid secretion in conscious animals.
-
Animal Preparation: Healthy conscious dogs equipped with a gastric fistula are used. The animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: this compound is administered intravenously as a continuous infusion in a step-dose manner (e.g., 0.46 to 46 nmol/kg/hr in 45-minute steps). For the antagonist study, a background infusion of cimetidine (e.g., 2 µmol/kg/hr) is administered simultaneously with the this compound infusion.
-
Gastric Sample Collection: Gastric juice is collected continuously from the fistula in 15-minute intervals.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is then calculated (volume × concentration) and expressed in milliequivalents per unit of time.
-
Data Interpretation: The dose-response curve for this compound-stimulated acid secretion is plotted with and without the presence of cimetidine. A rightward parallel shift in the dose-response curve in the presence of cimetidine is indicative of competitive antagonism at the H2 receptor.
In Vitro Isolated Heart Preparation
This protocol is based on studies examining the inotropic effects of this compound on isolated cardiac tissue.
-
Tissue Preparation: Human left ventricular preparations are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The preparations are electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Drug Application: After an equilibration period, cumulative concentration-response curves for this compound are generated by adding increasing concentrations of the agonist to the organ bath. To test for antagonism, the tissue is pre-incubated with cimetidine (e.g., 1 x 10-5 M) for a specified period before generating the this compound concentration-response curve.
-
Measurement of Response: The force of contraction (inotropic response) is measured using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: The increase in the force of contraction is plotted against the this compound concentration. The inhibitory effect of cimetidine is demonstrated by a depression of the maximum response or a rightward shift of the concentration-response curve for this compound.
Visualizing the Validation and Signaling Pathway
The following diagrams illustrate the experimental logic for validating H2 receptor specificity and the underlying signaling pathway.
Caption: Experimental workflow for validating this compound's H2 receptor specificity using cimetidine.
Caption: H2 receptor signaling pathway showing the points of action for this compound and cimetidine.
References
A Comparative Analysis of Impromidine and Other H2 Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of Impromidine and other prominent histamine H2 receptor agonists for researchers, scientists, and drug development professionals. The document focuses on objective performance comparisons, supported by experimental data, and outlines the methodologies used in key experiments.
Introduction to H2 Receptor Agonists
Histamine H2 receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[1][2]. This signaling pathway mediates a variety of physiological responses, most notably the secretion of gastric acid[2]. H2 receptor agonists are molecules that bind to and activate these receptors, mimicking the action of endogenous histamine. They are invaluable tools in pharmacological research for studying the function and regulation of the H2 receptor.
This compound is a highly potent and specific H2 receptor agonist that has been instrumental in the characterization of H2 receptors[3][4]. Its high affinity and selectivity distinguish it from the natural agonist, histamine, and other synthetic agonists like Dimaprit. This guide will compare the pharmacological properties of this compound with other key H2 agonists, providing quantitative data on their potency and efficacy.
Quantitative Comparison of H2 Receptor Agonists
The potency and efficacy of H2 receptor agonists are typically quantified by their EC50 values (the concentration required to produce 50% of the maximum response) and their intrinsic activity relative to histamine. The following table summarizes these values for this compound and other common agonists, derived from functional assays measuring cAMP accumulation or physiological responses in isolated tissues.
| Compound | Agonist Type | EC50 (nM) | Relative Potency (vs. Histamine=1) |
| Histamine | Full Agonist | 430 | 1 |
| This compound | Partial/Full Agonist | 4.9 | 50 |
| Dimaprit | Partial Agonist | 310 | 0.86 |
| Arpromidine | Full Agonist | 0.5 | 870 |
| Betazole | Full Agonist | - | - |
Note: Potency and agonist type can vary depending on the tissue and experimental system used. For instance, this compound acts as a partial agonist on human ventricular myocardium compared to histamine.
Signaling Pathways of the H2 Receptor
Activation of the H2 receptor initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream proteins, leading to the final physiological response. In some cellular contexts, H2 receptor activation has also been shown to involve phospholipase C pathways.
Key Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize H2 receptor agonists.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP, the direct second messenger of the H2 receptor.
Objective: To determine the potency (EC50) and efficacy of H2 receptor agonists by measuring cAMP accumulation in cells expressing the H2 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human H2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells are incubated with increasing concentrations of the H2 receptor agonist (e.g., this compound, histamine) for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Following stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximum response (Emax).
Isolated Guinea Pig Atrium Assay
This classic bioassay uses an isolated heart tissue preparation to measure the physiological response to H2 receptor stimulation, which in this tissue is an increase in heart rate (positive chronotropy).
Objective: To assess the functional potency of H2 agonists on a native physiological system.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Apparatus Setup: The atrium is attached to an isometric force transducer to record the rate of spontaneous contractions. The preparation is allowed to equilibrate under a resting tension.
-
Agonist Addition: Once a stable baseline heart rate is achieved, cumulative concentration-response curves are generated by adding the H2 agonist in a stepwise manner to the organ bath.
-
Data Recording: The increase in atrial rate is recorded after each addition until a maximal response is observed.
-
Data Analysis: The change in heart rate is expressed as a percentage of the maximum response and plotted against the log concentration of the agonist to determine the EC50. The involvement of H2 receptors is confirmed by repeating the experiment in the presence of a selective H2 antagonist (e.g., cimetidine), which should shift the dose-response curve to the right.
Conclusion
This compound stands out as a highly potent and selective H2 receptor agonist, making it an invaluable pharmacological tool. Its potency significantly exceeds that of histamine and other agonists like dimaprit. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers designing experiments to probe the histamine H2 receptor system. The choice of agonist will depend on the specific requirements of the study, such as the desired potency and the potential for off-target effects at other histamine receptor subtypes.
References
Impromidine's Interaction with Histamine Receptor Subtypes: A Comparative Analysis
For Immediate Release
A comprehensive review of available data indicates that Impromidine, a well-established potent partial agonist at the histamine H2 receptor, also exhibits significant cross-reactivity with other histamine receptor subtypes. This guide provides a comparative analysis of this compound's activity across the histamine H1, H2, H3, and H4 receptors, presenting quantitative data from published studies and detailing the experimental protocols used to determine these interactions. This information is crucial for researchers in pharmacology and drug development for the accurate interpretation of experimental results and the design of selective histamine receptor ligands.
Quantitative Comparison of this compound Activity at Histamine Receptors
This compound's primary activity is as a partial agonist at the histamine H2 receptor. However, it also demonstrates antagonistic activity at H1 and H3 receptors and partial agonistic activity at the H4 receptor.[1] The binding affinities and functional potencies of this compound at these receptor subtypes are summarized in the table below.
| Receptor Subtype | This compound Activity | Quantitative Data (pKi/pIC50/pEC50) | Reference Compound | Quantitative Data (pKi/pIC50/pEC50) |
| H1 Receptor | Antagonist | pA2 ≈ 6.0 | Mepyramine | pKi ≈ 9.0 |
| H2 Receptor | Partial Agonist | pD2 ≈ 7.9 | Histamine | pEC50 ≈ 6.5 |
| H3 Receptor | Antagonist | pKi ≈ 8.1 | Thioperamide | pKi ≈ 8.5 |
| H4 Receptor | Partial Agonist | pEC50 ≈ 7.5 | Histamine | pEC50 ≈ 7.8 |
Note: The presented values are approximations derived from available literature and are intended for comparative purposes. pA2, pD2, pKi, and pEC50 are the negative logarithms of the antagonist affinity, agonist potency, inhibitor constant, and half-maximal effective concentration, respectively.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The diagram below illustrates the primary signaling pathways associated with each receptor subtype.
Histamine Receptor Signaling Pathways
Experimental Protocols
The quantitative data presented in this guide are derived from in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize the interaction of this compound with histamine receptor subtypes.
Radioligand Binding Assays (for H1 and H3 Receptor Antagonism)
Objective: To determine the binding affinity (Ki) of this compound for the H1 and H3 histamine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human H1 or H3 receptor are prepared from cultured cells (e.g., CHO or HEK293). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-mepyramine for H1R, [3H]-Nα-methylhistamine for H3R) is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at the H2 and H4 histamine receptors.
1. H2 Receptor-Mediated cAMP Accumulation Assay (Agonist/Partial Agonist Activity)
Methodology:
-
Cell Culture: Cells stably expressing the human H2 receptor (e.g., HEK293) are cultured in appropriate media.
-
Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with increasing concentrations of this compound or a reference agonist (e.g., histamine).
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or radiommunoassays.
-
Data Analysis: The concentration-response curve for this compound-induced cAMP accumulation is plotted, and the EC50 (concentration producing 50% of the maximal response) and the maximal effect (Emax) are determined using non-linear regression. The Emax of this compound is compared to that of a full agonist to classify it as a partial agonist.
2. H4 Receptor-Mediated Calcium Mobilization Assay (Partial Agonist Activity)
Methodology:
-
Cell Culture and Dye Loading: Cells co-expressing the human H4 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαqi or Gαq5) are cultured. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The dye-loaded cells are exposed to increasing concentrations of this compound or a reference agonist.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is plotted against the concentration of the compound to generate a concentration-response curve. The EC50 value is determined by non-linear regression. The partial agonist nature of this compound is determined by comparing its maximal effect to that of a full agonist like histamine.
This comparative guide underscores the importance of a comprehensive pharmacological profiling of compounds to understand their full spectrum of activity. While this compound is a valuable tool for studying H2 receptor-mediated processes, its interactions with H1, H3, and H4 receptors must be considered for the accurate interpretation of experimental outcomes.
References
A Comparative Guide to the Inotropic Effects of Impromidine on Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic effects of Impromidine with other positive inotropic agents. The information is supported by experimental data from published scientific literature to assist researchers in evaluating its potential applications in cardiac studies.
Introduction to this compound
This compound is a potent and specific histamine H2-receptor agonist.[1][2][3] It has been shown to exert a positive inotropic effect on cardiac tissue, meaning it increases the force of myocardial contraction.[1][4] This effect is mediated through the activation of H2-receptors on cardiac myocytes. This guide compares the inotropic properties of this compound with those of other well-established inotropic agents, including the natural agonist histamine, the β-adrenergic agonist dobutamine, and the phosphodiesterase 3 (PDE3) inhibitor milrinone.
Comparative Inotropic Effects
The following table summarizes the quantitative data on the inotropic effects of this compound and other selected agents. It is important to note that the data is compiled from different studies and experimental conditions may vary, which can influence the absolute values.
| Inotropic Agent | Mechanism of Action | Test System | Potency (EC50) | Maximal Response (Emax) | Reference |
| This compound | Histamine H2-Receptor Agonist | Guinea Pig Papillary Muscle | 35 times more potent than histamine | 81% of Histamine's maximal response | |
| Human Ventricular Myocardium | Similar potency to histamine | Markedly and significantly less than histamine | |||
| Histamine | Histamine H1 & H2 Receptor Agonist | Human Atrium | - | - | |
| Dobutamine | β1-Adrenergic Receptor Agonist | Guinea Pig Papillary Muscle | 1.5 µM | 90% of Calcium's maximal response | |
| Human Papillary Muscle | 2.5 µM | 37% of Calcium's maximal response | |||
| Milrinone | Phosphodiesterase 3 (PDE3) Inhibitor | Cultured Embryonic Chick Ventricular Cells | 8 µM | 45% of the maximum increment produced by elevated extracellular calcium | |
| Isoprenaline | Non-selective β-Adrenergic Agonist | Rat Ventricular Strips | 0.08 µM | - |
Signaling Pathways
The positive inotropic effects of these agents are initiated by different cell surface receptors and downstream signaling cascades, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.
Experimental Protocols
The following is a generalized protocol for assessing the inotropic effects of a compound on isolated cardiac tissue, based on common methodologies described in the literature.
1. Tissue Preparation
-
Animal Model: Male Dunkin-Hartley guinea pigs (250-300g) are commonly used.
-
Euthanasia: Animals are euthanized by a humane method, such as cervical dislocation.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and the papillary muscle is carefully dissected from the ventricular wall. Sutures are tied to both ends of the muscle for mounting.
2. Experimental Setup
-
Organ Bath: The isolated papillary muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Transducer: The lower end of the muscle is fixed, and the upper end is connected to an isometric force transducer to record contractile force.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) with platinum electrodes delivering square-wave pulses of a specific duration and voltage.
-
Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension until a stable baseline contractile force is achieved.
3. Data Acquisition and Analysis
-
Drug Administration: Cumulative concentration-response curves are generated by adding the test compound (e.g., this compound) to the organ bath in increasing concentrations.
-
Data Recording: The isometric contractile force is continuously recorded.
-
Parameters Measured:
-
Developed Tension: The peak force of contraction.
-
EC50: The concentration of the drug that produces 50% of its maximal effect.
-
Emax: The maximum contractile response produced by the drug.
-
-
Data Normalization: Results are often expressed as a percentage of the baseline contractile force or as a percentage of the maximal response to a standard agonist like histamine or isoprenaline.
Discussion and Conclusion
This compound demonstrates a clear positive inotropic effect on cardiac tissue through its action as a potent histamine H2-receptor agonist. Its potency is notably higher than that of histamine in guinea pig papillary muscle. However, it acts as a partial agonist, eliciting a submaximal response compared to histamine in both guinea pig and human cardiac preparations.
Compared to other classes of inotropic agents, this compound's mechanism of action is distinct. While dobutamine and isoprenaline act via β-adrenergic receptors and milrinone through PDE3 inhibition, this compound utilizes the histamine H2-receptor pathway. This offers a potential alternative mechanism for increasing cardiac contractility, which could be of interest in conditions where β-adrenergic pathways are desensitized, such as in heart failure.
Further research is warranted to conduct direct comparative studies of this compound against a broader range of inotropic agents under standardized experimental conditions. Such studies would provide a more definitive understanding of its relative efficacy and potential therapeutic applications. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers designing and interpreting such investigations.
References
- 1. Effect of this compound (SK&F 92676) on the isolated papillary muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of histamine H1-receptors produces a positive inotropic effect in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of the Hypotensive Effects of Impromidine and Histamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypotensive effects of impromidine, a highly selective histamine H2 receptor agonist, and histamine, a non-selective agonist of all four histamine receptor subtypes. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Quantitative Analysis of Hypotensive Effects
A key study in conscious dogs provides a direct comparison of the hypotensive potencies of this compound and histamine. The data reveals that while both compounds can elicit a similar maximal hypotensive response, this compound is significantly more potent in its effect on the cardiovascular system.
| Compound | Animal Model | Maximum Effect on Systolic Blood Pressure | Potency (ED50) | Receptor Selectivity | Reference |
| This compound | Conscious Dog | Same as histamine | 5.6 nmol/kg·hr (for heart rate) | H2 >> H1 | [1] |
| Histamine | Conscious Dog | - | 172 nmol/kg·hr (for heart rate) | H1, H2, H3, H4 | [1] |
Note: The study measured the ED50 for the chronotropic (heart rate) effect, which is closely associated with the hypotensive H2-mediated response. This compound was found to be approximately 30 times more potent than histamine in this regard. The fall in systolic blood pressure was also demonstrated to be a purely H2-mediated effect.[1]
Experimental Protocols
The following is a detailed methodology for assessing the hypotensive effects of this compound and histamine in a conscious animal model, based on the referenced study.[1]
Objective: To compare the dose-dependent hypotensive effects of intravenously administered this compound and histamine.
Animal Model: Five conscious gastric fistula dogs.
Materials:
-
This compound
-
Histamine acid phosphate
-
Cimetidine (H2 receptor antagonist)
-
Physiological saline
-
Infusion pumps
-
Blood pressure monitoring system (e.g., oscillometric or direct arterial line)[2]
-
Heart rate monitor
Procedure:
-
Animal Preparation: Healthy, trained conscious dogs with gastric fistulas are used. This allows for simultaneous study of gastric acid secretion, another H2-mediated effect. The animals should be accustomed to the experimental setup to minimize stress-related cardiovascular changes.
-
Drug Administration:
-
This compound: A step-dose response is established by intravenous infusion of this compound at doses ranging from 0.46 to 46 nmol/kg·hr. Each dose is administered for a 45-minute interval.
-
Histamine: A seven-step dose-response is conducted with histamine acid phosphate, with doses ranging from 18 to 1350 nmol/kg·hr.
-
Antagonist Study: To confirm H2 receptor mediation, the this compound dose-response is repeated with a continuous background infusion of the H2 antagonist, cimetidine (2 µmol/kg·hr).
-
-
Hemodynamic Monitoring:
-
Systolic blood pressure and heart rate are monitored continuously throughout the experiment.
-
Baseline measurements are recorded before the infusion begins.
-
Readings are taken at regular intervals during each dose step.
-
-
Data Analysis:
-
The change in systolic blood pressure and heart rate from baseline is calculated for each dose.
-
Dose-response curves are plotted.
-
The effective dose 50 (ED50), the dose required to produce 50% of the maximal response, is calculated for both agonists to compare their potencies.
-
Signaling Pathways
The differential effects of histamine and the specific action of this compound on blood pressure are rooted in their interactions with distinct histamine receptor subtypes and their subsequent intracellular signaling cascades.
Histamine Signaling and Vasodilation
Histamine induces vasodilation, leading to a hypotensive effect, through the activation of both H1 and H2 receptors located on vascular endothelial and smooth muscle cells.
This compound Signaling and Vasodilation
This compound, as a selective H2 receptor agonist, elicits vasodilation primarily through the H2 receptor signaling pathway in vascular smooth muscle cells.
Conclusion
The experimental evidence clearly demonstrates that both this compound and histamine exert hypotensive effects, primarily through vasodilation. However, key differences in their receptor selectivity lead to notable distinctions in their pharmacological profiles.
-
Histamine produces hypotension through a combination of H1 and H2 receptor activation. The H1-mediated component involves the release of nitric oxide from the endothelium, while the H2-mediated component is driven by the elevation of cyclic AMP in vascular smooth muscle cells.
-
This compound acts as a potent and highly selective H2 receptor agonist. Its hypotensive effect is, therefore, attributable to the specific activation of the H2 receptor pathway, leading to vasodilation. The significantly greater potency of this compound compared to histamine highlights its efficacy as an H2 agonist.
For researchers in drug development, this compound serves as a valuable tool for isolating and studying the physiological and pathological roles of the histamine H2 receptor in the cardiovascular system, independent of H1 receptor effects. Understanding these distinct mechanisms is crucial for the design of novel therapeutics targeting the histaminergic system for the management of cardiovascular conditions.
References
A Comparative Guide to the Reproducibility of Impromidine-Induced Physiological Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological responses induced by Impromidine, a potent histamine H2 receptor agonist, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its utility in research and drug development.
Introduction
This compound is a highly potent and specific agonist of the histamine H2 receptor.[1] Its activation of H2 receptors triggers a cascade of physiological responses, most notably the stimulation of gastric acid secretion and various cardiovascular effects. Understanding the reproducibility and comparative pharmacology of this compound is crucial for its application as a research tool and for the development of novel therapeutics targeting the H2 receptor. This guide summarizes key experimental findings, details the methodologies used, and provides a comparative analysis with other H2 receptor agonists.
Data Presentation: Comparative Potency of H2 Receptor Agonists
The following tables summarize the quantitative data on the potency and efficacy of this compound and other H2 receptor agonists in inducing key physiological responses. The data is compiled from various in vivo and in vitro studies to provide a comparative overview.
Table 1: In Vivo Stimulation of Gastric Acid Secretion in Dogs (Heidenhain Pouch Model)
| Agonist | Dose Range | ED50 (nmol/kg/hr) | Maximal Response (Emax) | Reference |
| This compound | 0.46 - 46 nmol/kg/hr | 3.8 | Similar to Histamine | [1] |
| Histamine | 18 - 1350 nmol/kg/hr | 145 | - | [1] |
Table 2: In Vivo Cardiovascular Effects in Dogs
| Agonist | Dose | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| This compound | 16 nmol/kg (IV) | Tachycardia (increase) | Minor changes | [2] |
| This compound | 0.46 - 46 nmol/kg/hr | Increased Heart Rate (ED50 = 5.6 nmol/kg/hr) | Fall in systolic blood pressure | [1] |
| Histamine | 18 - 1350 nmol/kg/hr | Increased Heart Rate (ED50 = 172 nmol/kg/hr) | Fall in systolic blood pressure |
Table 3: Comparative Effects on Gastric Acid Secretion in Humans
| Agonist | Dose | Effect on Gastric Acid Secretion | Reference |
| This compound | 10 µg/kg/hr (IV) | Near maximal acid secretion, similar to histamine and pentagastrin | |
| Histamine | 40 µg/kg/hr (IV) | Similar to this compound |
Signaling Pathway
Activation of the histamine H2 receptor by agonists like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Measurement of Gastric Acid Secretion (Heidenhain Pouch Dog Model)
This model allows for the direct and continuous measurement of gastric acid secretion from a vagally denervated portion of the stomach.
Experimental Workflow:
Detailed Steps:
-
Animal Model: Adult mongrel dogs of either sex are surgically prepared with a Heidenhain pouch, which is a vagally denervated pouch of the fundic portion of the stomach. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
-
Housing and Diet: Animals are housed in a controlled environment and maintained on a standard laboratory diet.
-
Experimental Procedure:
-
Dogs are fasted for 18-24 hours before the experiment but are allowed free access to water.
-
On the day of the experiment, a basal collection of gastric juice is performed for a control period (e.g., 1-2 hours).
-
The H2 receptor agonist (this compound or comparator) is administered via continuous intravenous infusion at escalating doses.
-
Gastric juice is collected continuously from the pouch in 15- or 30-minute intervals.
-
-
Sample Analysis:
-
The volume of each gastric juice sample is recorded.
-
The concentration of hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a pH of 7.0.
-
Acid output is calculated as the product of the volume and the acid concentration and is typically expressed in milliequivalents per unit of time (mEq/15 min or mEq/hr).
-
-
Data Analysis: Dose-response curves are constructed by plotting the acid output against the log of the agonist dose. From these curves, the ED50 (the dose that produces 50% of the maximal response) and the Emax (the maximal response) are determined.
In Vitro Isolated Guinea Pig Atria Preparation
This ex vivo model is used to assess the direct effects of compounds on cardiac tissue, specifically heart rate (chronotropy) and force of contraction (inotropy).
Detailed Steps:
-
Tissue Preparation:
-
Male or female guinea pigs are euthanized by a humane method.
-
The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles and other surrounding tissue. The right atrium (for chronotropic studies) or left atrium (for inotropic studies) is then mounted in an isolated organ bath.
-
-
Organ Bath Setup:
-
The organ bath contains Krebs-Henseleit solution maintained at a constant temperature (typically 32-37°C) and continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH.
-
The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
One end of the atrial preparation is fixed, and the other is connected to a force-displacement transducer to record contractile activity.
-
-
Experimental Procedure:
-
The preparation is allowed to equilibrate in the organ bath for a period of time (e.g., 30-60 minutes) under a small resting tension.
-
Cumulative concentration-response curves are generated by adding the H2 receptor agonist in increasing concentrations to the organ bath.
-
The effects on the rate of spontaneous contraction (right atrium) and the force of contraction (electrically stimulated left atrium) are recorded.
-
-
Data Analysis: The changes in heart rate and contractile force are expressed as a percentage of the maximal response. Concentration-response curves are then plotted to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax.
Reproducibility and Conclusion
The physiological responses to this compound, particularly its potent stimulation of gastric acid secretion and its effects on the cardiovascular system, have been demonstrated to be reproducible across multiple studies and in different species, including dogs and humans. The dose-dependent nature of these effects is well-documented, allowing for the consistent determination of potency (ED50) and efficacy (Emax) in controlled experimental settings.
When compared to the endogenous agonist histamine, this compound consistently demonstrates significantly higher potency, requiring a much lower dose to achieve a similar or maximal physiological response. While direct, comprehensive comparative studies with other H2 agonists like dimaprit and betazole are less common, the available data suggests that this compound is among the most potent H2 receptor agonists identified.
The reproducibility of this compound's effects makes it a valuable pharmacological tool for investigating the roles of the histamine H2 receptor in various physiological and pathophysiological processes. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting studies utilizing this compound and for comparing its effects with other H2 receptor modulators. Researchers and drug development professionals can confidently use this compound to elicit robust and reproducible H2 receptor-mediated responses.
References
- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of an histamine H2-receptor agonist, this compound (SK & F 92676) on the general and cardiac haemodynamics of the intact dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Impromidine: A Validated Research Tool for Histamine H2 Receptor Studies
A Comprehensive Guide to its Performance and Comparison with Alternatives
For researchers, scientists, and drug development professionals investigating the histamine H2 receptor (H2R), the selection of a reliable and well-characterized agonist is paramount. Impromidine has long been established as a potent and selective H2R agonist, serving as a valuable tool in elucidating the receptor's physiological roles and in the screening of new pharmacological agents. This guide provides a peer-reviewed validation of this compound as a research tool, offering an objective comparison with other commonly used H2R agonists, supported by experimental data and detailed methodologies.
Unveiling the Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor, a Gs protein-coupled receptor, initiates a well-defined signaling cascade. Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, culminating in a cellular response.
Performance Comparison of H2 Receptor Agonists
This compound's utility as a research tool is best understood through direct comparison with other standard H2R agonists, namely the endogenous ligand histamine, and the synthetic agonists dimaprit and amthamine. The following tables summarize key performance indicators from peer-reviewed studies.
In Vitro Potency and Efficacy
The potency of an agonist is typically expressed as its EC50 or pD2 value, where a lower EC50 or a higher pD2 indicates greater potency. Efficacy refers to the maximal response an agonist can produce.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Guinea Pig Atria | pD2 | 7.9 | [1] |
| Rat Isolated Stomach | - | 100x more potent than histamine | [2] | |
| Histamine | Guinea Pig Atria | pD2 | 6.2 | [1] |
| Dimaprit | Guinea Pig Atria | pD2 | 5.2 | [1] |
| Amthamine | Guinea Pig Atria | pD2 | 6.72 | [1] |
pD2 is the negative logarithm of the EC50 value.
In Vivo Potency
In vivo studies provide valuable context for the physiological effects of these agonists.
| Compound | Animal Model | Measured Effect | ED50 | Reference |
| This compound | Conscious Dogs | Gastric Acid Stimulation | 3.8 nmol/kg.hr | |
| Histamine | Conscious Dogs | Gastric Acid Stimulation | 145 nmol/kg.hr | |
| Amthamine | Conscious Cats | Gastric Acid Secretion | 0.069 µmol/kg/h |
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for Histamine H2 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the H2 receptor by a non-labeled test compound (e.g., this compound).
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig brain homogenate).
-
Radioligand: [3H]-Tiotidine (a potent H2R antagonist).
-
Test Compounds: this compound and other H2R agonists/antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Tiotidine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
Total Binding: For determining total binding, incubate membranes with only the radioligand.
-
Non-specific Binding: To determine non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of a non-labeled H2R antagonist (e.g., 10 µM Ranitidine).
-
Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Objective: To quantify the increase in intracellular cAMP levels in response to H2 receptor stimulation by an agonist.
Materials:
-
Cell Line: A cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: this compound and other H2R agonists.
-
Stimulation Buffer: HBSS or DMEM supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Culture: Plate the H2R-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test compound (agonist) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to each well.
-
cAMP Measurement: Determine the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) can be determined.
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for comparing H2 receptor agonists and the logical relationship in selecting a research tool.
Conclusion
The peer-reviewed data overwhelmingly validates this compound as a potent and selective histamine H2 receptor agonist, making it an invaluable tool for in vitro and in vivo research. Its performance, particularly its high potency compared to the endogenous ligand histamine and other synthetic agonists, allows for the robust and reproducible investigation of H2R-mediated signaling pathways and physiological functions. The detailed experimental protocols provided in this guide offer a framework for researchers to confidently employ this compound and other H2R agonists in their studies, contributing to the advancement of pharmacology and drug discovery.
References
- 1. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the agonist activity of this compound (SK & F 92676) in anaesthetized rabbits and on the rabbit isolated fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Impromidine: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Impromidine are critical for ensuring personnel safety and environmental protection. As a potent and specific histamine H2 receptor agonist used in cardiovascular studies, proper management of its waste is paramount for research, scientific, and drug development professionals.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated based on general best practices for hazardous pharmaceutical waste. This guide provides a step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.
Core Principles of this compound Disposal
The primary objective is to prevent the release of active pharmaceutical ingredients into the environment and to minimize the risk of accidental exposure.[1] Therefore, this compound waste should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh paper, pipette tips) that have come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, including experimental preparations and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
2. Waste Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.
3. Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The date the waste was first added to the container
-
The specific hazards (e.g., "Toxic")
4. Storage: Store all this compound waste in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[2]
Quantitative Data Summary for this compound Disposal Planning
| Parameter | Guideline | Source (General Best Practice) |
| Waste Classification | Hazardous Pharmaceutical Waste | EPA, OSHA Guidelines |
| Solid Waste Container | Labeled, sealed, compatible container | [2] |
| Liquid Waste Container | Labeled, sealed, leak-proof, shatter-resistant container | [2] |
| Sharps Container | Puncture-resistant, labeled sharps container | [1] |
| Storage Location | Designated, secure, ventilated hazardous waste area | Institutional EHS Protocols |
| Disposal Method | Licensed hazardous waste contractor |
Experimental Workflow for this compound Waste Management
The following diagram illustrates the logical steps for the proper disposal of this compound waste generated during laboratory experiments.
Disclaimer: The disposal procedures outlined above are based on general best practices for handling hazardous pharmaceutical waste in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
References
Navigating the Safe Handling of Impromidine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Impromidine, a potent and specific histamine H2 receptor agonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety protocols for handling hazardous pharmaceutical compounds and data from related substances. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, which should be used in a laboratory setting with appropriate engineering controls, such as a chemical fume hood.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should extend over the cuff of the lab coat. Regularly inspect gloves for tears or punctures and change them immediately if compromised, and at least every two hours. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate aerosols or fine powders, a NIOSH-approved N95 or higher-level respirator is mandatory. A respiratory protection program, including fit testing, should be in place. |
Operational Plan for Handling this compound
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound should be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be placed in a designated hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, which must then be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: A decision tree for the proper segregation and disposal of this compound waste.
Experimental Protocols: Spill and Exposure Management
Due to the lack of specific experimental protocols for this compound, the following are generalized procedures for managing spills and exposures to hazardous pharmaceutical compounds.
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator if the spill involves a powder.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Spill: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Personnel Exposure Protocol:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
In the event of any exposure, it is critical to report the incident to the laboratory supervisor and the institution's occupational health department and to provide them with as much information as possible about the substance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
